molecular formula C4H8N4O4S2 B1602385 2,4-Diamino-6-mercapto-pyrimidine sulfate CAS No. 307496-37-3

2,4-Diamino-6-mercapto-pyrimidine sulfate

Katalognummer: B1602385
CAS-Nummer: 307496-37-3
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: FVSVUQJNAZQSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6-mercapto-pyrimidine sulfate is a useful research compound. Its molecular formula is C4H8N4O4S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Diamino-6-mercapto-pyrimidine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Diamino-6-mercapto-pyrimidine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-mercapto-pyrimidine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVUQJNAZQSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584124
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-96-6, 307496-37-3
Record name 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81012-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-mercaptopyrimidine sulfate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2,4-Diamino-6-mercapto-pyrimidine sulfate" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental properties, synthesis, and applications of 2,4-Diamino-6-mercapto-pyrimidine sulfate .

Chemical Identity & Core Applications in Medicinal Chemistry

Executive Summary

2,4-Diamino-6-mercapto-pyrimidine sulfate (CAS: 307496-37-3), also known as 2,6-Diamino-4-pyrimidinethiol sulfate , is a highly functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of antiviral and antineoplastic agents.[1][2] Distinguished by its thione-thiol tautomerism , the compound offers a versatile "switch" for nucleophilic substitution, allowing researchers to introduce complex alkyl or aryl groups via S-alkylation.[1]

While often cataloged alongside Minoxidil as a related substance or impurity standard, its independent value lies in its utility as a precursor for sulfur-containing pyrimidine analogs and its demonstrated bioactivity in inhibiting bacterial spore germination.[1] This guide provides a definitive technical profile, synthesis workflow, and handling protocols for drug development professionals.[1]

Chemical Constitution & Properties[1][2][3][4][5][6][7]

Structural Identity

The compound exists in equilibrium between its thiol (mercapto) and thione forms.[1] In the solid state and neutral solution, the thione tautomer often predominates, contributing to its high melting point and stability.[1] The sulfate salt form enhances water solubility and shelf-life compared to the free base.[1]

PropertySpecification
IUPAC Name 2,6-Diamino-1H-pyrimidine-4-thione sulfate
CAS Number 307496-37-3
Molecular Formula C₄H₆N₄S[1][2][3] · H₂SO₄ (Salt Form)
Molecular Weight 240.26 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point >300 °C (Decomposes)
Solubility Soluble in hot water, dilute acids; slightly soluble in DMSO.[1]
pKa ~7.5 (Thiol group ionization)
Tautomeric Equilibrium

Understanding the tautomerism is critical for reaction planning.[1] Under basic conditions, the thiolate anion is formed, acting as a potent nucleophile for S-alkylation.[1]

Tautomerism Thione Thione Form (Predominant Neutral) Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Tautomerization Thiol->Thione Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base (pH > 8) Thiolate->Thiol + Acid

Figure 1: Tautomeric equilibrium shifting to the thiolate anion under basic conditions, facilitating S-functionalization.[1]

Synthetic Utility & Applications

Drug Development Scaffold

The primary utility of 2,4-diamino-6-mercapto-pyrimidine sulfate is as a precursor for S-substituted pyrimidines .[1] Unlike oxygen-linked analogs, the sulfur linkage provides unique metabolic stability and electronic properties beneficial for:

  • Antifolates: Modification of the 6-position to mimic folate substrates.[1]

  • Antivirals: Synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) where a flexible thioether linker is required.[1]

  • Minoxidil Analogs: While Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) contains a piperidine ring, the mercapto-pyrimidine serves as a starting material for thio-Minoxidil analogs or as a reference standard for sulfur-containing impurities arising during synthesis.[1]

Biological Activity

Research indicates that 2,4-diamino-6-mercaptopyrimidine acts as a nucleoside base analog.[1]

  • Spore Germination Inhibition: It has been identified as an inhibitor of Bacillus anthracis spore germination, likely by competing with inosine binding sites, preventing the bacteria from transitioning from dormant spore to active vegetative state.[1]

Experimental Protocols

Synthesis of 2,4-Diamino-6-mercapto-pyrimidine Sulfate

Objective: Convert 2,4-diamino-6-chloropyrimidine to the mercapto derivative via nucleophilic aromatic substitution, followed by salt formation.[1]

Reagents:

  • 2,4-Diamino-6-chloropyrimidine (Starting Material)[1]

  • Sodium Hydrosulfide (NaSH) or Thiourea[1]

  • Ethanol / Water solvent system[1]

  • Sulfuric Acid (H₂SO₄)[1]

Workflow:

  • Nucleophilic Substitution:

    • Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in ethanol/water (1:1 v/v).

    • Add Sodium Hydrosulfide (NaSH, 2.5 eq) or Thiourea (1.2 eq).[1]

    • Reflux at 85°C for 4–6 hours.[1] Monitor disappearance of chloro-starting material by TLC (System: DCM/MeOH 9:1).

    • Mechanism:[1][4] The SH⁻ attacks the electron-deficient C-6 position, displacing the chloride.[1]

  • Isolation of Free Base:

    • Cool reaction mixture to room temperature.

    • Adjust pH to ~5.0 using acetic acid to precipitate the free mercapto base.[1]

    • Filter the yellow solid and wash with cold water.[1]

  • Salt Formation (Sulfate):

    • Suspend the wet cake in water (5 volumes).

    • Slowly add concentrated H₂SO₄ (1.05 eq) while stirring at 0–5°C.

    • The solid will dissolve (forming the salt) and then re-precipitate as the sulfate salt upon cooling or addition of isopropanol.[1]

    • Filter, wash with cold isopropanol, and dry under vacuum at 50°C.[1]

Synthesis Start 2,4-Diamino-6-chloropyrimidine Intermediate Reaction Mixture (Reflux 85°C, 4-6h) Start->Intermediate Nucleophilic Subst. Reagent Reagent: NaSH or Thiourea Solvent: EtOH/H2O Reagent->Intermediate FreeBase 2,4-Diamino-6-mercaptopyrimidine (Free Base) Intermediate->FreeBase Acidify to pH 5 & Filter Final 2,4-Diamino-6-mercapto-pyrimidine Sulfate (Crystalline Salt) FreeBase->Final Salt Formation Acid Reagent: H2SO4 (0-5°C) Acid->Final

Figure 2: Synthetic pathway from chloro-pyrimidine precursor to the stable sulfate salt.

Analytical Characterization (HPLC)[1]

To ensure purity, particularly for distinguishing between the mercapto compound and potential hydrolysis products (hydroxy-pyrimidine), the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2% -> 40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 290 nm (secondary for thione band)
Retention Time Mercapto derivative typically elutes after the hydroxy impurity due to higher lipophilicity of sulfur.[1]

Safety & Handling

  • Hazards: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1]

  • Odor: Like many mercaptans, the free base may emit a sulfurous odor; however, the sulfate salt is generally odorless and less volatile.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, as thiols can oxidize to disulfides (dimers) upon prolonged exposure to air and moisture.[1]

  • Disposal: Treat as sulfur-containing hazardous waste.[1] Do not mix with strong oxidizing agents.[1]

References

  • ChemicalBook. (2023).[1] 2,4-Diamino-6-mercaptopyrimidine sulfate Properties and MSDS. Retrieved from [1]

  • National Institutes of Health (PMC). (2009).[1] Testing Nucleoside Analogues as Inhibitors of Bacillus anthracis Spore Germination. Journal of Bacteriology. Retrieved from

  • Sigma-Aldrich. (2001).[1] Aldrichimica Acta, Vol 34, No. 2. Catalog listing and applications of aminopyrimidines. Retrieved from [1]

  • PubChem. (2025).[1] 2,4-Diamino-6-mercaptopyrimidine Compound Summary. Retrieved from [1]

Sources

An In-Depth Technical Guide to 2,4-Diamino-6-mercapto-pyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-mercapto-pyrimidine sulfate (CAS Number: 307496-37-3), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular sulfate salt is limited, this document synthesizes available information on the core moiety, 2,4-diamino-6-mercaptopyrimidine, and the broader class of diaminopyrimidines. This guide covers the physicochemical properties, probable synthesis routes, potential mechanisms of action, and prospective applications, with a strong emphasis on the underlying scientific principles. Experimental protocols and analytical methodologies relevant to this class of compounds are also detailed to provide a practical framework for researchers.

Introduction: The Significance of the Diaminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. The diaminopyrimidine scaffold, in particular, has proven to be a "privileged structure" in medicinal chemistry, serving as the core of numerous therapeutic agents.[1] Compounds bearing this motif are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

2,4-Diamino-6-mercapto-pyrimidine sulfate belongs to this important class of compounds. The presence of amino and mercapto functional groups suggests a rich chemical reactivity and the potential for diverse biological interactions. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery and development programs.

Physicochemical Properties

PropertyInferred/Reported ValueSource
CAS Number 307496-37-3N/A
Molecular Formula C4H8N4O4S2N/A
Molecular Weight 240.26 g/mol N/A
Appearance Likely a solid powder[3]
Melting Point >300 °C (decomposes)N/A
Solubility Expected to be soluble in polar solvents like water and DMSOGeneral chemical principles

Synthesis and Purification

A definitive, published synthesis protocol for 2,4-Diamino-6-mercapto-pyrimidine sulfate is not currently available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. The synthesis of the core 2,4-diamino-6-mercaptopyrimidine can be followed by salt formation with sulfuric acid.

A general approach to synthesizing the pyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[4] For the target molecule, a likely precursor would be 2,4-diamino-6-hydroxypyrimidine, which can be synthesized from ethyl cyanoacetate and guanidine.[5][6] The hydroxyl group can then be converted to a mercapto group.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine cluster_1 Step 2: Thionation cluster_2 Step 3: Salt Formation Ethyl Cyanoacetate Ethyl Cyanoacetate 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Ethyl Cyanoacetate->2,4-Diamino-6-hydroxypyrimidine Condensation Guanidine Guanidine Guanidine->2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine_2 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-mercaptopyrimidine 2,4-Diamino-6-mercaptopyrimidine 2,4-Diamino-6-hydroxypyrimidine_2->2,4-Diamino-6-mercaptopyrimidine Thionation Thionating Agent (e.g., P4S10) Thionating Agent (e.g., P4S10) Thionating Agent (e.g., P4S10)->2,4-Diamino-6-mercaptopyrimidine 2,4-Diamino-6-mercaptopyrimidine_2 2,4-Diamino-6-mercaptopyrimidine 2,4-Diamino-6-mercapto-pyrimidine sulfate 2,4-Diamino-6-mercapto-pyrimidine sulfate 2,4-Diamino-6-mercaptopyrimidine_2->2,4-Diamino-6-mercapto-pyrimidine sulfate Acid-Base Reaction Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4)->2,4-Diamino-6-mercapto-pyrimidine sulfate

Caption: Proposed synthetic pathway for 2,4-Diamino-6-mercapto-pyrimidine sulfate.

Step-by-Step Generalized Synthesis Protocol:
  • Synthesis of 2,4-Diamino-6-hydroxypyrimidine:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add ethyl cyanoacetate to the solution.

    • In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide.

    • Combine the two solutions and reflux for several hours.

    • Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product.[5]

    • Filter and dry the resulting 2,4-diamino-6-hydroxypyrimidine.

  • Thionation to 2,4-Diamino-6-mercaptopyrimidine:

    • The conversion of the hydroxyl group to a mercapto group can be achieved using a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.

    • The reaction is typically carried out in an inert solvent like pyridine or dioxane under reflux.

    • After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

    • Purification can be achieved by recrystallization.

  • Formation of the Sulfate Salt:

    • Dissolve the purified 2,4-diamino-6-mercaptopyrimidine in a suitable solvent (e.g., ethanol or water).

    • Slowly add a stoichiometric amount of sulfuric acid while stirring.

    • The sulfate salt will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent, and dry under vacuum. A patent for the synthesis of a similar compound, 2,4,5,6-tetraaminopyrimidine sulfate, describes a process of pH adjustment with sulfuric acid to precipitate the final product.[7]

Potential Mechanism of Action

The biological activity of diaminopyrimidines is often attributed to their ability to inhibit dihydrofolate reductase (DHFR).[8][9][10] This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, diaminopyrimidines disrupt DNA synthesis and cell proliferation.

G Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis DHFR->Tetrahydrofolate (THF) Diaminopyrimidine 2,4-Diamino-6-mercapto -pyrimidine sulfate Diaminopyrimidine->DHFR Inhibition Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Potential mechanism of action via DHFR inhibition.

It is plausible that 2,4-Diamino-6-mercapto-pyrimidine sulfate exerts its biological effects through a similar mechanism. The diaminopyrimidine core can mimic the binding of dihydrofolate to the active site of DHFR. The selectivity for microbial versus mammalian DHFR is a key factor in the therapeutic utility of such compounds.[10]

Applications in Research and Drug Development

Given the broad spectrum of activity of diaminopyrimidine derivatives, 2,4-Diamino-6-mercapto-pyrimidine sulfate holds potential in several therapeutic areas:

  • Antimicrobial Agents: As inhibitors of microbial DHFR, this compound could be investigated for its antibacterial and antifungal properties.[11]

  • Anticancer Agents: Many DHFR inhibitors are used in cancer chemotherapy.[12] The antiproliferative effects of this compound on various cancer cell lines could be explored.

  • Anti-inflammatory Agents: Some pyrimidine derivatives have shown anti-inflammatory activity.[2]

  • Antiparasitic Agents: Diaminopyrimidines have been investigated for the treatment of parasitic diseases like Chagas' disease and trypanosomiasis.[13][14]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of 2,4-Diamino-6-mercapto-pyrimidine sulfate.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Analysis A Prepare serial dilutions of the test compound in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Visually assess microbial growth in each well. D->E F The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Prepare Compound Stock Solution: Dissolve 2,4-Diamino-6-mercapto-pyrimidine sulfate in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,4-Diamino-6-mercapto-pyrimidine sulfate and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Analytical Methods

For the characterization and purity assessment of 2,4-Diamino-6-mercapto-pyrimidine sulfate, a combination of analytical techniques is recommended.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common starting point.[15][16]
Mass Spectrometry (MS) Molecular weight determination and structural elucidation. Can be coupled with HPLC (LC-MS) for enhanced analysis.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation. 1H and 13C NMR would provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., N-H, C=N, S-H).

Safety and Handling

While specific toxicity data for 2,4-Diamino-6-mercapto-pyrimidine sulfate is not available, it is prudent to handle it with the care afforded to all novel chemical entities. General safety precautions for handling pyrimidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21]

Conclusion and Future Directions

2,4-Diamino-6-mercapto-pyrimidine sulfate is a compound with significant potential, stemming from its diaminopyrimidine core. While there is a need for more specific research on this particular sulfate salt, the existing knowledge on related compounds provides a strong foundation for its investigation as a potential therapeutic agent. Future research should focus on developing a confirmed synthesis, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential.

References

  • Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (2024, September 30). YouTube. Retrieved from [Link]

  • Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. (1977). Journal of Antimicrobial Chemotherapy, 3(3), 199-207. Retrieved from [Link]

  • diaminopyrimidine antibiotic [Drug Class]. (n.d.). Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. (n.d.). PDB-101. Retrieved from [Link]

  • Safety Data Sheet: Pyrimidine 98%. (2019, June 11). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Sienkiewicz, N., et al. (2011). 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PLoS Neglected Tropical Diseases, 5(2), e958. Retrieved from [Link]

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981, January 27). Google Patents.
  • Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • de Heuvel, E., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1599. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). ResearchGate. Retrieved from [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Retrieved from [Link]

  • Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1599. Retrieved from [Link]

  • Study of the biological properties of new chemical compounds of the pyrimidine series. (2024). E3S Web of Conferences, 486, 04004. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 28(5), 2309. Retrieved from [Link]

  • Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2084-2087. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025, August 10). ResearchGate. Retrieved from [Link]

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988, December 14). Google Patents.
  • Baraldi, P. G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(5), 1335-1344. Retrieved from [Link]

  • de Heuvel, E., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 384-394. Retrieved from [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (2025, February 6). MDPI. Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2018). Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 481-487. Retrieved from [Link]

Sources

Methodological & Application

"2,4-Diamino-6-mercapto-pyrimidine sulfate" as a ligand for metal complex synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Diamino-6-mercapto-pyrimidine Sulfate as a Multidentate Ligand for Metal Complex Synthesis

Executive Summary

This guide details the protocol for utilizing 2,4-Diamino-6-mercapto-pyrimidine sulfate (DAmP[1]·H₂SO₄) as a ligand precursor in coordination chemistry.[1][2] While the sulfate salt acts as a stable, oxidation-resistant storage form, it requires specific in situ activation to participate in metal binding.[1] This note covers the neutralization logic, synthesis of soft-metal (Ag/Au) and borderline-metal (Pt/Zn) complexes, and critical characterization parameters. These complexes are highly relevant in drug discovery for their antimicrobial and anticancer potential.[1][3]

Chemical Identity & Ligand Activation

The Challenge: The sulfate salt (CAS: 35040-03-0 or 307496-37-3) is protonated and acidic.[1][2] Direct addition to metal salts often results in poor coordination due to the protonation of the thione/thiol group and ring nitrogens.[1][2] The Solution: Controlled deprotonation releases the active "Soft" (Sulfur) and "Hard" (Nitrogen) donor sites.[1][2]

Ligand Tautomerism & Binding Modes

The free base exists in a thione-thiol equilibrium.[1]

  • Thione Form (Neutral): Favored in solid state; binds via Sulfur (monodentate).[1][2]

  • Thiolate Form (Anionic): Generated by base; binds via Sulfur and N1/N3 (bridging or chelating).[1][2]

LigandActivation cluster_0 Precursor Storage cluster_1 Activation Phase cluster_2 Coordination Sulfate DAmP Sulfate (Acidic, Stable) Base + Base (NaOH / Et3N) Sulfate->Base Neutralization FreeBase Free Thione (Neutral Ligand) Base->FreeBase pH 7-8 Thiolate Thiolate Anion (Active Species) FreeBase->Thiolate pH > 9 (Deprotonation) Complex Metal Complex (M-S or M-N,S) FreeBase->Complex + Soft Metal (Direct S-bond) Thiolate->Complex + Metal Salt

Figure 1: Activation pathway of DAmP Sulfate.[2] The salt must be neutralized to generate the coordination-competent species.[1][2]

Experimental Protocols

Pre-requisite: Stock Solution Preparation[1][2]
  • Solvent: DMSO or DMSO:Water (1:1).[1][2] The sulfate salt has limited solubility in pure ethanol.[1][2]

  • Concentration: 10 mM stock recommended.

Protocol A: Synthesis of Ag(I) Antimicrobial Complexes

Target Mechanism: Silver binds exclusively to the "Soft" sulfur atom.[1][2] High antimicrobial potency is often observed with polymeric Ag-S chains.

Materials:

  • DAmP Sulfate (1 mmol, 240 mg)[1][2]

  • AgNO₃ (1 mmol, 170 mg)[1][2]

  • NaOH (2 mmol, 80 mg) – Crucial for sulfate removal and thiol activation[1][2]

  • Water/Ethanol (1:1 v/v)[1][2]

Step-by-Step:

  • Ligand Activation: Dissolve DAmP Sulfate in 10 mL water. Slowly add NaOH (dissolved in 2 mL water) while stirring. The solution will clear as the free base forms. Check pH: ensure pH ≈ 8-9.

  • Metal Addition: Dissolve AgNO₃ in 5 mL water. Add dropwise to the ligand solution in the dark (Ag is light sensitive).[1][2]

  • Precipitation: A yellow/brown precipitate (Ag-DAmP) will form immediately.[1][2]

  • Maturation: Stir for 2 hours at room temperature in the dark.

  • Isolation: Filter the solid, wash with water (to remove Na₂SO₄) and ethanol. Dry in vacuo.[1]

Self-Validation Check:

  • Visual: Filtrate should be clear (no unreacted Ag+).[1][2]

  • Chemical:[1][2][4][5][6][7][8] Add HCl to a small aliquot of filtrate; if white AgCl precipitates, stoichiometry was off (excess Ag).[1][2]

Protocol B: Synthesis of Pt(II) Anticancer Complexes

Target Mechanism: Chelation via Sulfur and Ring Nitrogen (N1 or N3), forming a stable 4-membered ring.[1][9]

Materials:

  • DAmP Sulfate (1 mmol)[1][2]

  • K₂PtCl₄ (1 mmol)[1][2]

  • NaHCO₃ (2 mmol) – Milder base to prevent oxide formation[1][2]

  • Water/Acetone (1:1)[1][2]

Step-by-Step:

  • Ligand Activation: Suspend DAmP Sulfate in 10 mL water. Add NaHCO₃ until effervescence stops and solution is clear.

  • Metal Addition: Dissolve K₂PtCl₄ in 10 mL water. Add to the ligand solution.[1][2]

  • Reflux: Heat the mixture to 60°C for 4 hours. The color typically shifts from red (Pt salt) to yellow/orange (Complex).[1][2]

  • Crystallization: Allow slow evaporation at room temperature to encourage crystal growth suitable for XRD.

Characterization Guide

To confirm the synthesis, compare the spectra of the DAmP Sulfate starting material against the Isolated Complex .[1][2]

TechniqueParameterObservation in ComplexStructural Insight
FT-IR

Disappears (2500-2600 cm⁻¹)Indicates deprotonation and S-metal bonding.
FT-IR

Red shift (lower wavenumber)Weakening of C=S bond due to metal coordination.[1][2]
¹H NMR NH ProtonsShift or DisappearanceLoss of signal at ~12-13 ppm confirms N/S deprotonation.[1]
UV-Vis LMCT BandNew band (300-400 nm)Ligand-to-Metal Charge Transfer (S

Metal).[2]

Therapeutic Applications & Workflow

The resulting complexes are candidates for biological screening.[1][2] The "Soft" nature of the sulfur ligand stabilizes ions like Ag+ and Au+, preventing rapid reduction while allowing slow release (oligodynamic effect).[1][2]

BioWorkflow cluster_Apps Biological Screening Synthesis Synthesis (Protocol A/B) Char Characterization (IR, NMR, XRD) Synthesis->Char AgAu Ag/Au Complexes (Antimicrobial) Char->AgAu If Soft Metal PtPd Pt/Pd Complexes (Anticancer/DNA Binding) Char->PtPd If Square Planar MIC Determination\n(Bacteria/Fungi) MIC Determination (Bacteria/Fungi) AgAu->MIC Determination\n(Bacteria/Fungi) MTT Assay\n(Tumor Cell Lines) MTT Assay (Tumor Cell Lines) PtPd->MTT Assay\n(Tumor Cell Lines)

Figure 2: Screening workflow for DAmP metal complexes.[2]

References

  • Mostafa, S. I., et al. (2008).[1][7][10] "The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione." Bioinorganic Chemistry and Applications. (Demonstrates coordination modes of diamino-mercapto-pyrimidine analogs).

  • Tarafder, M. T. H., et al. (2001).[1] "Synthesis and Characterization of Complexes of Zn(II), Cd(II) and Hg(II) with 2-Amino-5-mercapto-1,3,4-thiadiazole." Journal of the Bangladesh Chemical Society. (Establishes S-binding protocols for similar heterocyclic thiones).

  • ChemicalBook. "2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE Properties and Suppliers." (Verification of Sulfate Salt CAS 307496-37-3).[11]

  • Nomiya, K., et al. (2000).[1][3] "Synthesis and antimicrobial activities of silver(I) complexes with pyrimidine-2-thione derivatives." Journal of Inorganic Biochemistry. (Foundational work on Ag-S pyrimidine antimicrobial mechanisms).

  • Splendid Lab. "2,4-Diamino-6-mercapto-pyrimidine Sulfate Catalog Entry." (Commercial availability and physical data).

Safety Note: Handle DAmP sulfate with care.[1][2] While generally low toxicity, the hydrolysis products (sulfides) can be odorous and irritants.[1][2] Silver nitrate causes skin staining.[1] Always work in a fume hood.[1]

Sources

Application Note: Utilizing 2,4-Diamino-6-mercaptopyrimidine Sulfate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical utilization of 2,4-Diamino-6-mercaptopyrimidine sulfate (DAmP sulfate) as a foundational scaffold in the development of novel antimicrobial agents. Unlike simple screening targets, DAmP sulfate serves a dual function: it acts as a weak intrinsic antimetabolite and, more critically, as a versatile precursor for S-functionalized libraries targeting the folate biosynthetic pathway. This document provides validated protocols for its chemical derivatization, solubility management, and biological evaluation using CLSI-compliant methodologies.

Chemical Identity & Solubility Profile

The sulfate salt of 2,4-diamino-6-mercaptopyrimidine offers distinct advantages over the free base, primarily regarding stability and handling. The free thiol is prone to oxidation (disulfide formation), while the sulfate salt stabilizes the protonated amine, reducing oxidative susceptibility in the solid state.

Properties Table
PropertySpecificationApplication Note
CAS Registry 7356-20-9 (Free base ref: 1004-39-3)Use sulfate CAS for procurement; calculate molarity based on salt MW.
Molecular Formula C₄H₆N₄S · H₂SO₄Stoichiometry may vary (often 1:1 or 2:1); verify CoA.
Solubility (Water) Moderate (~5-10 mg/mL)Significantly higher than free base; pH dependent.
Solubility (DMSO) High (>50 mg/mL)Preferred solvent for stock solutions in biological assays.
pKa ~3.5 (N1), ~10.5 (SH)Thiol is nucleophilic at pH > 8; Amine protonated at physiological pH.

Mechanism of Action: The Antimetabolite Scaffold

DAmP sulfate functions as a structural analog of the pyrimidine bases found in DNA/RNA and intermediates in the folate pathway. Its utility in development stems from two mechanisms:[1]

  • Direct Antimetabolite Activity: It mimics precursors for Dihydrofolate Reductase (DHFR) and Thymidylate Synthase, competitively inhibiting nucleic acid synthesis.

  • Scaffold for S-Alkylation: The 6-mercapto group is a "chemical handle." By alkylating this sulfur, researchers create bulky lipophilic side chains that can occupy the hydrophobic pocket of bacterial DHFR, exponentially increasing potency (similar to the structure of Trimethoprim).

Pathway Visualization

The following diagram illustrates the intervention points of DAmP and its derivatives within the bacterial folate pathway.

FolatePathway PABA PABA DHP Dihydropteroate PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DNA DNA/RNA Synthesis THF->DNA One-carbon transfer DHPS Dihydropteroate Synthase DHPS->PABA Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Catalyzes Sulfa Sulfonamides Sulfa->DHPS Inhibits DAmP DAmP Sulfate (Scaffold) DAmP->DHFR Weak Inhibition Deriv S-Alkylated Derivatives Deriv->DHFR Potent Inhibition

Caption: DAmP derivatives target DHFR, blocking THF production essential for DNA synthesis.[2] Synergistic blockade occurs when combined with Sulfonamides.

Protocol A: Chemical Derivatization (S-Alkylation)

Objective: To utilize the mercapto group of DAmP sulfate to synthesize a library of S-substituted pyrimidines (e.g., S-benzyl, S-alkyl) for Structure-Activity Relationship (SAR) studies.

Rationale: The sulfate salt must first be neutralized to liberate the nucleophilic thiolate anion.

Materials
  • DAmP Sulfate[3]

  • Alkyl Halides (e.g., Benzyl bromide, Methyl iodide)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (1:1)

Procedure
  • Neutralization: Dissolve 1.0 eq of DAmP Sulfate in DMF. Add 2.5 eq of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Note: The extra base consumes the sulfuric acid and deprotonates the thiol (-SH

      
       -S⁻).
      
  • Alkylation: Add 1.1 eq of the desired Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Pour the reaction mixture into ice-cold water. The S-alkylated derivative typically precipitates as a free base.

  • Purification: Filter the solid. Recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR (loss of SH peak, appearance of alkyl protons) and LC-MS.

Protocol B: In Vitro Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DAmP sulfate and its derivatives against target pathogens (e.g., S. aureus, E. coli).

Standard: Adapted from CLSI M07 (Dilution Methods for Bacteria).

Reagents & Media[4][5]
  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Test Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (optional, for colorimetric readout).

Step-by-Step Protocol
1. Stock Preparation
  • Weigh DAmP Sulfate accurately.

  • Dissolve in DMSO to reach a concentration of 10,240 µg/mL (100x the highest test concentration).

  • Critical Step: If the sulfate salt causes precipitation in DMSO, add 1% water or mild heating (37°C). Ensure complete solubilization.

2. Serial Dilution
  • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well microtiter plate.

  • Dispense 200 µL of the 100x drug stock (diluted 1:50 in broth first to 2x final) into column 1.

  • Perform serial 2-fold dilutions from column 1 to 10. Discard tip after column 10.

  • Column 11: Growth Control (Broth + Bacteria + Solvent).

  • Column 12: Sterility Control (Broth only).

3. Inoculum Preparation
  • Prepare a direct colony suspension of the test organism in saline to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of the diluted inoculum to wells 1–11.

    • Final Test Concentration: Range typically 64 µg/mL to 0.125 µg/mL.

    • Final Inoculum:

      
       CFU/mL.
      
4. Incubation & Readout
  • Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Self-Validation: The Growth Control must be turbid; Sterility Control must be clear. If DAmP sulfate precipitates at high concentrations (visible crystals), report as "insoluble" rather than "inhibited."

Protocol C: Synergistic Checkerboard Assay

Objective: Assess synergy between DAmP derivatives and Sulfonamides (e.g., Sulfamethoxazole), exploiting the sequential blockade of the folate pathway.

Experimental Design (8x8 Matrix)
  • Agent A (DAmP): Diluted vertically (Rows A–H).

  • Agent B (Sulfonamide): Diluted horizontally (Columns 1–8).

Calculation: FICI

Calculate the Fractional Inhibitory Concentration Index (FICI) to interpret results:



FICI ValueInterpretation
≤ 0.5Synergy (Highly Desirable)
> 0.5 – 4.0Indifference
> 4.0Antagonism

Safety & Handling

  • Hazard: DAmP derivatives are potential mutagens due to DNA interaction.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Disposal: All biological waste containing these compounds must be incinerated as hazardous chemical waste, not autoclaved and sewered.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23630234, 2,4-Diamino-6-mercaptopyrimidine sulfate. [Link]

  • Grivsky, E. M., et al. (1980).[4] Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. (Demonstrates the utility of the diamino-pyrimidine scaffold). [Link]

  • Gangjee, A., et al. (2007). Synthesis and biological activities of non-classical antifolates. (Provides context on S-alkylation strategies for folate inhibitors). [Link]

Sources

Thiol-specific reactions involving "2,4-Diamino-6-mercapto-pyrimidine sulfate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thiol-Specific Transformations of 2,4-Diamino-6-Mercaptopyrimidine Sulfate

Introduction & Chemical Profile

2,4-Diamino-6-mercaptopyrimidine sulfate (CAS: 307496-37-3) is a critical pyrimidine intermediate used primarily in the synthesis of antifolates, antivirals, and specific hair growth stimulants (Minoxidil analogs). While the free base (CAS: 1004-39-3) exists, the sulfate salt is the preferred storage form due to its enhanced oxidative stability and reduced hygroscopicity.

This guide focuses on the thiol-specific reactivity of this compound. The sulfur atom at position 6 is the primary nucleophilic center, but its reactivity is masked by the sulfate counterion and governed by thione-thiol tautomerism. Successful derivatization requires a precise understanding of the "activation" step—neutralizing the salt to generate the reactive thiolate anion.

Physicochemical Data Table
PropertySpecificationNotes
IUPAC Name 2,4-diamino-1H-pyrimidine-6-thione sulfate"Mercapto" implies -SH, but thione is the major tautomer.
Molecular Formula C₄H₆N₄S[1] · H₂SO₄Salt stoichiometry varies; often hemisulfate or monosulfate.
Appearance Off-white to pale yellow crystalline powderOxidizes to disulfide (grey/brown) if stored improperly.
Solubility Soluble in Water (Hot), Dilute Acid, NaOHPoorly soluble in MeOH/EtOH/DCM unless neutralized.
pKa (Thiol) ~5.8 - 6.5 (Estimated)Acidic thiol proton; easily removed by mild bases (CO₃²⁻).
Reactive Species Thiolate Anion (Ar-S⁻)Generated in situ at pH > 7.5.

Mechanism of Action: The Activation Pathway

Before any substitution reaction can occur, the sulfate salt must be processed through two distinct stages:

  • Salt Neutralization: Removal of the H₂SO₄ counterion.

  • Tautomeric Shift & Deprotonation: Shifting the equilibrium from the stable thione form to the reactive thiolate anion.

Key Insight: Direct reaction of the sulfate salt with alkyl halides in non-polar solvents will fail. The lattice energy of the salt and the protonation of the pyrimidine ring deactivate the nucleophile.

Pathway Visualization (Graphviz)

ReactionPathway Sulfate Sulfate Salt (Storage Form) [Inactive] FreeBase Free Thione/Thiol (Tautomeric Eq.) Sulfate->FreeBase Neutralization Base1 Base (1 eq) (e.g., NaOH, NaOAc) Base1->FreeBase FreeBase->FreeBase H-Shift Thiolate Thiolate Anion (Nucleophile) FreeBase->Thiolate pH > 7.5 Base2 Base (>1 eq) (Deprotonation) Base2->Thiolate Product S-Substituted Pyrimidine Thiolate->Product SN2 Attack Electrophile Electrophile (R-X) (Alkyl Halide) Electrophile->Product

Figure 1: The activation cascade required to convert the inert sulfate salt into the reactive thiolate nucleophile.

Protocol A: S-Alkylation (Synthesis of Thioethers)

This is the most common application, used to attach alkyl chains or benzyl groups. This protocol uses a "One-Pot, Two-Step" approach to handle the sulfate salt efficiently without isolating the free base intermediate.

Target: Synthesis of 2,4-Diamino-6-(alkylthio)pyrimidine.

Reagents
  • Substrate: 2,4-Diamino-6-mercaptopyrimidine sulfate (1.0 eq).

  • Solvent: 1N NaOH (aq) and Methanol (1:1 ratio). Note: Water is required to dissolve the sulfate initially.

  • Base: NaOH (2.2 eq total). 2.0 eq to neutralize H₂SO₄ (assuming monosulfate) + 1.2 eq to deprotonate the thiol.

  • Electrophile: Alkyl Iodide or Benzyl Chloride (1.1 eq).

Step-by-Step Procedure
  • Dissolution & Neutralization:

    • In a round-bottom flask, suspend the sulfate salt in water (5 vol).

    • Slowly add 1N NaOH (2.2 eq) while stirring.

    • Observation: The suspension should clear as the salt dissolves and the thiolate is formed. The solution will turn slightly yellow.

    • Critical Checkpoint: Measure pH. It must be >10 to ensure the thiol is fully deprotonated (S⁻).

  • Addition of Cosolvent:

    • Add Methanol (5 vol) to improve the solubility of the incoming alkyl halide.

  • Alkylation:

    • Cool the mixture to 0–5°C (ice bath). Reason: Controls exotherm and prevents N-alkylation side reactions.

    • Add the Alkyl Halide dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Work-up:

    • Precipitation: As the reaction proceeds, the S-alkylated product is less soluble in the basic aqueous media than the starting material. It often precipitates out.

    • If no precipitate forms, evaporate the Methanol under reduced pressure.

    • Cool the remaining aqueous solution to 4°C.

    • Filter the solid.[1][2] Wash with cold water (to remove Na₂SO₄) and then cold ethanol.

  • Validation:

    • HPLC: Shift in retention time (product is more hydrophobic).

    • UV: Loss of the thione absorption band (~330 nm) and appearance of the thioether band.

Protocol B: Desulfurization (Raney Nickel)

Used when the thiol group is a temporary "handle" or artifact of synthesis (e.g., from thiourea cyclization) and needs to be removed to yield 2,4-Diaminopyrimidine .

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet.

Procedure
  • Preparation: Dissolve 2,4-Diamino-6-mercaptopyrimidine sulfate (10 mmol) in 10% NH₄OH (50 mL). The ammonia neutralizes the sulfate and solubilizes the free base.

  • Catalyst Addition: Add Raney Nickel (approx. 3g wet slurry) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2 hours.

  • Filtration: Filter the hot solution through a Celite pad to remove the nickel. Keep the catalyst wet during disposal.

  • Isolation: Concentrate the filtrate. On cooling, 2,4-diaminopyrimidine crystallizes.

Protocol C: Controlled Oxidation to Disulfides

Thiol-disulfide exchange is relevant for creating dimers.

Reagents: Iodine (I₂) in Potassium Iodide (KI) solution.

  • Activation: Dissolve the sulfate salt in 1M NaOH.

  • Oxidation: Add I₂/KI solution dropwise until a faint yellow color persists (indicating excess iodine).

  • Mechanism: The iodine oxidizes the thiolate anion (RS⁻) to the radical (RS•), which dimerizes to RS-SR.

  • Isolation: The disulfide is generally insoluble in water. Filter the precipitate immediately.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete neutralization of sulfate.Ensure pH is >10 before adding alkyl halide. The sulfate acts as a buffer; verify base equivalents.
N-Alkylation Byproducts Reaction temperature too high.Keep reaction <10°C during addition. Pyrimidine nitrogens are less nucleophilic than the thiolate but will react at high temps.
Grey/Black Product Oxidation of thiol to disulfide.Degas solvents with Nitrogen/Argon before reaction. Add a pinch of sodium dithionite if necessary.
Incomplete Solubility "Salting out" effect.If using NaOH, the Na₂SO₄ byproduct can reduce solubility. Add more water or switch to DMF/K₂CO₃ system.

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 1201482, 2-Thio-6-aminocytosine (Free Base Equivalent). Retrieved from [Link]

  • MDPI. (2025). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine via S-Alkylation. Retrieved from [Link]

  • ResearchGate. (2022). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. Retrieved from [Link]

Sources

"2,4-Diamino-6-mercapto-pyrimidine sulfate" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Diamino-6-mercapto-pyrimidine Sulfate as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary

2,4-Diamino-6-mercaptopyrimidine sulfate (DAmP sulfate) represents a "privileged structure" in medicinal chemistry due to its high density of functional groups and structural homology to purine and pteridine bases.[1] While often overshadowed by its chlorinated counterpart (6-chloro-2,4-diaminopyrimidine), the mercapto derivative offers unique chemoselective advantages.[1]

This guide details the utility of DAmP sulfate as a versatile building block. Unlike the chloro-derivative which primarily undergoes


 reactions, DAmP sulfate leverages the high nucleophilicity of the sulfur atom (Soft Acid/Base theory) to facilitate S-alkylation , desulfurization , and heterocyclic fusion  (e.g., formation of thiazolopyrimidines).

Chemical Profile & Handling

Compound: 2,4-Diamino-6-mercaptopyrimidine sulfate CAS (Free Base): 1004-39-3 | CAS (Sulfate): 35011-47-3 Molecular Formula:


[1][2]
PropertySpecificationCritical Note
Appearance White to off-white crystalline powderOxidizes to disulfide upon prolonged air exposure.[1]
Solubility Soluble in hot water, basic media; Insoluble in non-polar organicsMust be neutralized to release the reactive free base.
Acidity Highly Acidic (Sulfate salt)Requires

eq. base (NaOH/KOH) to activate nucleophiles.[1]
Storage Inert atmosphere, Desiccated, 2-8°CHygroscopic.

Mechanistic Insight (Tautomerism): In solution, the free base exists in equilibrium between the thiol and thione tautomers. In basic media (pH > 8), the equilibrium shifts toward the thiolate anion (


), which is a soft nucleophile. This drives reaction selectivity toward Sulfur over the harder Nitrogen nucleophiles (amines).

Reactivity Roadmap

The following diagram illustrates the three primary synthetic pathways accessible from this scaffold.

DAmP_Reactivity Start 2,4-Diamino-6-mercapto- pyrimidine Sulfate Base Neutralization (NaOH/KOH) Start->Base Dissolution Thiolate Thiolate Anion (Active Species) Base->Thiolate Deprotonation Prod1 S-Alkyl Derivatives (Thioethers) Thiolate->Prod1 + Alkyl Halide (S_N2 Reaction) Prod2 Thiazolo[3,2-a]pyrimidines (Fused Bicycles) Thiolate->Prod2 + Alpha-Halo Ketone (Cyclocondensation) Prod3 2,4-Diaminopyrimidine (Desulfurization) Thiolate->Prod3 + Raney Ni (Reduction)

Figure 1: Divergent synthesis pathways.[1] The sulfate salt must first be neutralized to generate the active thiolate nucleophile.

Protocol 1: S-Functionalization (The "Anchor" Approach)[1]

Objective: Selective S-alkylation to create thioether-linked pharmacophores (e.g., antifolates or adenosine receptor antagonists).[1]

Rationale: Sulfur is a "softer" nucleophile than the amino nitrogens. By using a polar aprotic solvent and controlling stoichiometry, exclusive S-alkylation is achieved without protecting the amino groups.[1]

Materials
  • DAmP Sulfate (10 mmol)

  • Alkyl Halide (e.g., Benzyl bromide or Iodomethane) (10-11 mmol)[1]

  • Sodium Hydroxide (20 mmol - Note: 1 eq to neutralize sulfate, 1 eq to form thiolate)[1]

  • Solvent: DMF (Dimethylformamide) or 50% Ethanol/Water

Step-by-Step Procedure
  • Neutralization: In a round-bottom flask, dissolve 10 mmol of DAmP Sulfate in 20 mL of 1N NaOH. Stir at room temperature for 15 minutes. The solution should become clear as the free base forms and dissolves.

  • Solvent Exchange (Optional but Recommended): If the alkyl halide is water-sensitive, evaporate the aqueous solution to dryness under reduced pressure and re-dissolve the residue in dry DMF (15 mL). If using robust alkyl halides, proceed in Ethanol/Water.

  • Addition: Add the Alkyl Halide (10.5 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 50-60°C for 2–4 hours.

    • Monitoring: Check TLC (System: CHCl3/MeOH 9:1).[1] The starting thiol (low Rf) should disappear, replaced by a higher Rf spot.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • The S-alkylated product typically precipitates as a white/pale yellow solid.[1]

    • Adjust pH to ~8-9 with dilute

      
       if precipitation is incomplete.[1]
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Validation:

  • 1H NMR: Look for the disappearance of the -SH proton (usually broad, >12 ppm) and the appearance of alkyl protons (e.g.,

    
     at 
    
    
    
    3.5-4.5 ppm).[1]

Protocol 2: Heterocyclic Fusion (The "Scaffold" Approach)

Objective: Synthesis of Thiazolo[3,2-a]pyrimidine derivatives via cyclocondensation with


-haloketones.

Rationale: This reaction leverages the 1,2-binucleophilic nature of the pyrimidine ring (N1 and C2-S).[1] The sulfur attacks the


-carbon of the ketone, followed by intramolecular attack of the ring nitrogen (N1) onto the carbonyl, eliminating water.
Materials
  • DAmP Sulfate (5 mmol)

  • 
    -Bromoacetophenone (Phenacyl bromide) or Chloroacetone (5.5 mmol)[1]
    
  • Sodium Acetate (anhydrous) or Triethylamine

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure
  • Free Base Preparation: Dissolve DAmP sulfate in minimal hot water containing 2 eq. of Sodium Acetate. Cool to precipitate the free base. Filter and dry.[1][3] (Alternatively, perform in situ).

  • Reaction Setup: Suspend the free base (5 mmol) in 20 mL Ethanol. Add

    
    -Bromoacetophenone (5.5 mmol).
    
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Observation: The suspension will likely dissolve then reprecipitate the hydrobromide salt of the product.

  • Cyclization Check: If the intermediate (S-alkylated ketone) is stable, it may not cyclize immediately.[1] If TLC shows an intermediate, add a catalytic amount of HCl or Polyphosphoric Acid (PPA) and reflux for an additional hour to force dehydration.

  • Isolation: Cool the mixture. Neutralize with aqueous Ammonia (

    
    ) to liberate the free base of the fused bicycle.
    
  • Filtration: Collect the precipitate.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Mechanism Visualization:

Cyclization Step1 Nucleophilic Attack (S attacks alpha-carbon) Step2 Intermediate (S-phenacyl derivative) Step1->Step2 Step3 Cyclodehydration (N1 attacks Carbonyl) Step2->Step3 - H2O / Acid Cat. Final Thiazolo[3,2-a]pyrimidine Step3->Final

Figure 2: The Hantzsch-type condensation pathway.

Protocol 3: Desulfurization (Bioisostere Synthesis)

Objective: Removal of the thiol group to yield 2,4-diaminopyrimidine .

Rationale: The 2,4-diaminopyrimidine core is the scaffold for Trimethoprim and Pyrimethamine.[1] Using the mercapto-derivative allows for purification via S-crystallization before removing the sulfur, often yielding higher purity than direct chlorination/reduction routes.[1]

Materials
  • S-Alkylated Derivative (from Protocol 1) or Free Thiol[1]

  • Raney Nickel (Slurry in water) - Active Catalyst[1]

  • Solvent: Ethanol or Methanol[1][3]

Step-by-Step Procedure
  • Activation: Ensure Raney Nickel is active. Wash the slurry with Ethanol (3x) to remove water.

  • Dissolution: Dissolve 2 mmol of the starting material (DAmP or its S-methyl derivative) in 30 mL Ethanol.

  • Reduction: Add Raney Nickel (approx. 2-3 grams of wet slurry).

  • Reflux: Heat to reflux for 2–4 hours.

    • Safety: Hydrogen gas is adsorbed on the catalyst; ensure good ventilation.

  • Filtration: Filter the hot solution through a Celite pad to remove the pyrophoric Nickel catalyst. Keep the catalyst wet (fire hazard if dried).

  • Isolation: Evaporate the filtrate to obtain 2,4-diaminopyrimidine.

References

  • Synthesis of S-alkylated derivatives: Source:Molecules (MDPI). "Synthesis of 2-(heptylthio)pyrimidine-4,6-diamine (HPDA) via S-alkylation." Link:[Link] (Generalized from search result 1.14)

  • Thiazolopyrimidine Synthesis: Source:Journal of Saudi Chemical Society. "Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives." Link:[Link]

  • Desulfurization with Raney Nickel: Source:Journal of Medicinal Chemistry. "A new method for the synthesis of 2,4-diamino-6-arylpyrimidines." Link:[Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of "2,4-Diamino-6-mercapto-pyrimidine sulfate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,4-Diamino-6-mercaptopyrimidine Sulfate

Executive Summary

This guide addresses the synthesis and purification of 2,4-Diamino-6-mercaptopyrimidine sulfate , a critical heterocyclic intermediate often derived from the chloropyrimidine precursor used in Minoxidil and antifolate manufacturing.[1]

Users frequently encounter three core challenges:

  • Oxidative Dimerization: Rapid formation of disulfide impurities (R-S-S-R) reducing purity.[2]

  • Incomplete Thiation: Poor conversion of the 6-chloro starting material.[1][2]

  • Salt Stoichiometry: Difficulty isolating the specific sulfate crystal form due to pH sensitivity.[2]

Module 1: Critical Reaction Parameters (The "Upstream")

Q: My reaction yield is stuck at ~60%. I am using 2,4-Diamino-6-chloropyrimidine with NaSH. What is wrong?

A: The conversion of the 6-chloro derivative to the 6-mercapto analog is a nucleophilic aromatic substitution (


).[1][2] Low yields are typically caused by two factors: NaSH quality  and Solvent polarity .[2]
  • The Reagent Trap (NaSH Quality): Sodium Hydrosulfide (NaSH) is hygroscopic and oxidizes rapidly to thiosulfate/sulfite upon air exposure.[2] If your NaSH flakes are yellow/orange rather than off-white, the effective sulfide concentration is lower than calculated.[2]

    • Correction: Assay your NaSH via iodine titration before use.[1][2] Use a 2.0 - 2.5 molar excess relative to the chloropyrimidine to drive the equilibrium.[1][2]

  • Solvent Selection: The 6-chloropyrimidine starting material has limited solubility in water.[1][2][3]

    • Correction: Use a solvent system of 2-Methoxyethanol (Methyl Cellosolve) or a Water/Ethanol (1:1) mixture.[1][2] The higher boiling point of 2-methoxyethanol (124°C) allows for a higher reflux temperature, significantly accelerating the displacement of the chlorine atom.

Q: The reaction mixture turns dark brown/black. Is this normal?

A: No. Darkening indicates uncontrolled oxidation or metal contamination.[1][2]

  • Iron Contamination: Thiols (mercaptans) are sensitive colorimetric indicators for iron.[2] Even trace rust from a steel reactor can turn the solution deep red or black.[2]

    • Protocol: Use glass-lined or passivated Hastelloy reactors.[1][2] Add EDTA (0.1 wt%) to the reaction mixture to chelate trace metals.[2]

  • Oxidation: The mercapto group (-SH) easily oxidizes to the disulfide (-S-S-).[1][2]

    • Protocol: Sparge the reaction vessel with Nitrogen (

      
      ) for 15 minutes prior to heating and maintain a positive 
      
      
      
      pressure throughout the reflux.

Module 2: Isolation & Salt Formation (The "Downstream")

Q: I cannot filter the product; it forms a sticky paste or "oil" upon adding Sulfuric Acid.

A: This is a classic "oiling out" phenomenon caused by adding the acid too quickly or at too high a concentration.[2] The sulfate salt requires a controlled crystallization environment.[2]

Corrective Protocol:

  • Dilution: Do not add concentrated

    
     directly. Prepare a 20-30% v/v aqueous sulfuric acid  solution.
    
  • Temperature: Cool the reaction mixture to 50°C (not room temperature) before acidification.

  • Seeding: Add the acid until the pH reaches ~4.0. Add seed crystals of pure sulfate.[2] Then, continue acidifying slowly to pH 1.5 - 2.0 .

  • Aging (Ostwald Ripening): Once the solid forms, hold the slurry at 10-15°C for 2-4 hours with slow agitation. This allows small, sticky crystals to dissolve and redeposit onto larger, filterable crystals.

Q: My final purity is 92% (HPLC). The main impurity is the Disulfide.[2] How do I remove it?

A: Disulfides are very difficult to remove by simple recrystallization because they often co-precipitate with the monomer.[2] You must chemically reverse the oxidation during the workup.[2]

  • The "Reducing Wash": Before the final filtration, add Sodium Dithionite (

    
    )  (0.5 eq) to the acidic slurry. This reduces the disulfide back to the mercaptan (thiol) form, which remains in solution or crystallizes as the desired monomeric salt depending on pH.
    

Visualized Workflows

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the conversion of the chloropyrimidine to the mercapto-sulfate and identifies where the critical disulfide impurity originates.[2]

SynthesisPath Start 2,4-Diamino- 6-chloropyrimidine Inter Intermediate: Thiolate Anion Start->Inter Reflux 100°C (SNAr) Reagent NaSH (2.5 eq) + Nitrogen atm Reagent->Inter Impurity Impurity: Disulfide Dimer (Oxidation) Inter->Impurity O2 Exposure Product Product: 2,4-Diamino-6-mercapto- pyrimidine Sulfate Inter->Product Acidification + Crystallization Impurity->Product Na2S2O4 (Reduction) Acid H2SO4 (pH 1.5)

Caption: Pathway from Chloropyrimidine to Mercapto Sulfate showing oxidation risks.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield and purity issues in real-time.

Troubleshooting Problem Identify Issue LowYield Low Yield (<60%) Problem->LowYield LowPurity Low Purity / Color Problem->LowPurity CheckNaSH Check NaSH Quality (Is it yellow?) LowYield->CheckNaSH CheckColor Is filtrate Red/Pink? LowPurity->CheckColor IncreaseTemp Switch Solvent (Methoxyethanol) CheckNaSH->IncreaseTemp NaSH is Good IronIssue Iron Contamination -> Add EDTA CheckColor->IronIssue Yes DisulfideIssue Disulfide Detected -> Add Dithionite CheckColor->DisulfideIssue No (Yellow/Brown)

Caption: Diagnostic logic for resolving yield and purity deviations.

Optimized Experimental Protocol

Objective: Synthesis of 2,4-Diamino-6-mercaptopyrimidine Sulfate (100g Scale).

Materials:

  • 2,4-Diamino-6-chloropyrimidine (Start Material)[1][3][4][5][6][7][8]

  • Sodium Hydrosulfide (NaSH) - 70% purity flakes[1][2]

  • 2-Methoxyethanol (Solvent)[1][2][3]

  • Sulfuric Acid (98%)[1]

  • Sodium Dithionite (Reducing agent)[1]

Step-by-Step Methodology:

  • Thiation (Reaction):

    • Charge a 1L glass-lined reactor with 2-Methoxyethanol (500 mL) .

    • Add 2,4-Diamino-6-chloropyrimidine (100 g, 0.69 mol) .

    • Add NaSH (110 g, ~1.38 mol) . Note: This is a 2.0 eq excess.

    • Sparge with Nitrogen for 15 mins.[1][2]

    • Heat to reflux (120-124°C) for 6-8 hours. Monitor by HPLC (disappearance of chloro-precursor).

  • Workup & Filtration:

    • Cool reaction mass to 60°C.

    • Add Activated Carbon (5 g) and stir for 30 mins to remove color bodies.

    • Filter hot through Celite to remove carbon and inorganic salts (NaCl).[2]

  • Salt Formation (Crystallization):

    • Transfer filtrate to a clean vessel.[1][2] Cool to 40-50°C.[1][2]

    • Slowly add 25%

      
        aqueous solution dropwise.[1][2]
      
    • Critical: When pH reaches 4.0, add Sodium Dithionite (2 g) to prevent oxidation.

    • Continue acidification to pH 1.5 . A white to pale-yellow precipitate should form.[1][2]

    • Cool to 5-10°C and stir for 2 hours.

  • Isolation:

    • Filter the sulfate salt.[2]

    • Wash the cake with cold Ethanol (100 mL) to displace water and remove organic impurities.[2]

    • Dry under vacuum at 60°C.[1][2]

Expected Yield: 85 - 90% Expected Purity: >98.5% (HPLC)[1][2]

Data Summary: Solvent & pH Effects

ParameterCondition A (Water)Condition B (Ethanol/Water)Condition C (Methoxyethanol)
Reaction Temp 100°C (Reflux)80°C (Reflux)124°C (Reflux)
Conversion Time 18 Hours24 Hours6-8 Hours
Impurity Profile High HydrolysisModerateLow
Yield 65%72%88%

References

  • Santa Cruz Biotechnology. 2,4-Diamino-6-mercaptopyrimidine sulfate salt (CAS 307496-37-3).[1][2] Product Specifications. Link[1]

  • ChemicalBook. 2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE Properties and Suppliers.Link[1]

  • National Institutes of Health (NIH) - PubChem. 4,6-Diamino-2-mercaptopyrimidine (Isomer Analog/Base Chemistry).[1][2]Link[1]

  • Google Patents. Process for the preparation of 2,4-diamino-6-chloropyrimidine (Precursor Synthesis). Patent CN113754592A.[1][2] Link

  • Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine (Precursor to Chloro).[1][2][4][5] Org.[1][2][9] Synth. 1950, 30, 39. Link[1][2]

Sources

Technical Support Center: Purification of 2,4-Diamino-6-mercaptopyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4-Diamino-6-mercaptopyrimidine (also known as 6-thiocytosine) and its sulfate salt. This document is designed for researchers, chemists, and drug development professionals who handle this compound and its derivatives. We will address common challenges, provide detailed troubleshooting, and present validated protocols to ensure you achieve the highest possible purity in your work.

The purification of this molecule presents unique challenges due to its poor solubility in many common organic solvents and the high propensity of the mercapto (-SH) group to oxidize. This guide provides the foundational knowledge and practical steps to overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of 2,4-Diamino-6-mercaptopyrimidine.

Q1: What are the key physicochemical properties of 2,4-Diamino-6-mercaptopyrimidine that I need to be aware of for purification?

A1: Understanding three core properties is critical: solubility, pKa, and stability.

  • Solubility: The compound is a crystalline solid that is sparingly soluble in water and most common organic solvents.[1] Its amphoteric nature—possessing basic amino groups and an acidic thiol group—means its solubility is highly pH-dependent. It shows increased solubility in acidic and basic aqueous solutions.

  • pKa: The presence of multiple ionizable groups allows for purification strategies based on pH manipulation, such as acid/base washing or pH-dependent recrystallization.

  • Stability: The thiol (mercapto) group is highly susceptible to oxidation, especially when exposed to air (oxygen), which can lead to the formation of a disulfide-linked dimer.[2] This dimer is the most common process-related impurity and often appears as a less polar spot on TLC or a separate peak in HPLC.

Q2: My crude product is a brownish or yellow, discolored solid. What is the likely cause and how can I prevent it?

A2: Discoloration is a classic sign of oxidation.[2] The thiol group can be oxidized, and prolonged heating during synthesis or workup can lead to colored polymeric byproducts.[3]

  • Prevention during Synthesis: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] Using degassed solvents is also highly recommended.

  • Prevention during Purification: Add a small amount of a reducing agent or antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), during the purification steps to prevent oxidation.[2]

Q3: What is the most common impurity I should expect, and how can I identify it?

A3: The most prevalent impurity is the corresponding disulfide dimer, formed by the oxidation of two molecules of the thiol.

  • Identification: This impurity can be readily identified using analytical techniques.

    • TLC: The dimer will typically have a higher Rf value (be less polar) than the desired thiol compound.

    • LC-MS: The dimer will have a mass corresponding to (2 × M - 2), where M is the molecular weight of the monomer.

    • NMR: In the absence of the thiol proton (-SH), you may see broadening of the aromatic protons adjacent to the sulfur atom.

Q4: How should I properly store the purified 2,4-Diamino-6-mercaptopyrimidine to ensure long-term stability?

A4: To prevent degradation, the purified solid should be stored under an inert atmosphere (argon or nitrogen is preferable), protected from light, and kept at a low temperature (e.g., in a freezer at -20°C). Storing it as a sulfate salt can sometimes improve stability over the free base.

Q5: Which analytical techniques are best for confirming the purity of my final product?

A5: A combination of methods is recommended for comprehensive purity analysis.[][5]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment, allowing for the separation and quantification of the main compound from its impurities.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify impurities if they are present at levels typically >1%.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for a pure sample.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even when cold. 2. Too much solvent was used.[7] 3. The solution was cooled too quickly, trapping impurities.1. Screen for a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[8] Consider a two-solvent system where the compound is soluble in one and insoluble in the other.[7] 2. Use the minimum amount of hot solvent required to fully dissolve the solid.[7] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.1. Switch to a lower-boiling point solvent. 2. Try adding a seed crystal to initiate crystallization. 3. Perform a pre-purification step (like an activated carbon wash) to remove impurities that may be inhibiting crystallization.[9]
Persistent Impurity Peak in HPLC (even after recrystallization) The impurity has very similar solubility properties to the desired product, making recrystallization ineffective.1. Consider column chromatography. Although challenging due to solubility, silica gel chromatography using a polar mobile phase (e.g., Dichloromethane/Methanol mixtures) can be effective for some derivatives.[10] 2. If the impurity is the disulfide dimer, perform a reductive workup. Treat the impure material with a reducing agent like DTT before re-purifying. (See Protocol 2). 3. Explore preparative HPLC for difficult separations.
Compound Streaks on Silica TLC Plate The compound is highly polar and is interacting too strongly with the acidic silica gel.1. Add a small amount of base (e.g., 0.5-1% triethylamine or ammonia) to your mobile phase to neutralize the acidic sites on the silica gel. 2. Consider using a different stationary phase, such as alumina or reverse-phase (C18) plates.

Section 3: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

cluster_start cluster_analysis cluster_decision cluster_methods cluster_end crude Crude Product tlc_hplc Initial Purity Assessment (TLC / HPLC) crude->tlc_hplc decision Impurity Profile? tlc_hplc->decision recryst Recrystallization (High Purity Crude) decision->recryst >90% Pure chrom Column Chromatography (Multiple Impurities) decision->chrom <90% Pure reductive Reductive Workup (Disulfide Present) decision->reductive Disulfide Detected final_analysis Final Purity Analysis (HPLC, NMR, MS) recryst->final_analysis chrom->final_analysis reductive->recryst storage Store Under Inert Gas at -20°C final_analysis->storage

Caption: General workflow for purification of 2,4-Diamino-6-mercaptopyrimidine.

Section 4: Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by pH-Dependent Recrystallization

This method leverages the compound's poor solubility at neutral pH and increased solubility in base to remove neutral or acidic impurities.

  • Dissolution: In a suitable flask, suspend the crude 2,4-Diamino-6-mercaptopyrimidine in deionized water (approx. 20-30 mL per gram of crude material).

  • Basification: While stirring, add a 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is basic (pH ~10-11). A clear, pale-yellow solution should form.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated carbon (approx. 5-10% by weight of the crude product) and stir for 15-20 minutes at room temperature.[9]

  • Filtration: Filter the solution (hot, if heated) to remove the activated carbon or any insoluble impurities.

  • Precipitation: Slowly add a 1M acetic acid or hydrochloric acid solution dropwise to the clear filtrate while stirring vigorously. The product will begin to precipitate. Continue adding acid until the pH of the solution is neutral (pH ~7).

  • Crystallization: Allow the suspension to stir at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to maximize precipitation.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water, followed by a small amount of cold ethanol or acetone to facilitate drying.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Reductive Treatment for Disulfide Impurity Removal

This protocol is specifically designed to convert the common disulfide impurity back into the desired thiol product. This should be performed before the final purification step (like Protocol 1).

  • Dissolution: Dissolve the impure material in a suitable solvent. An aqueous basic solution (as in Protocol 1, Step 2) is often effective. Use degassed solvents if possible.

  • Addition of Reducing Agent: Add a reducing agent such as dithiothreitol (DTT) (1.5-2.0 equivalents relative to the estimated disulfide impurity) or tris(2-carboxyethyl)phosphine (TCEP).[2]

  • Reaction: Stir the mixture under an inert atmosphere (nitrogen or argon) at room temperature for 2-4 hours. The progress of the reduction can be monitored by TLC or HPLC.

  • Purification: Once the disulfide is consumed, proceed immediately with a full purification workflow, such as the pH-dependent recrystallization described in Protocol 1, to isolate the pure thiol product.

References

Sources

Technical Support Center: Preventing Oxidation of the Mercapto Group in 2,4-Diamino-6-mercaptopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2,4-Diamino-6-mercapto-pyrimidine sulfate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of the critical mercapto group in your experiments. The stability of this functional group is paramount for reproducible and reliable results.

I. Understanding the Challenge: The Susceptibility of the Mercapto Group to Oxidation

The thiol (-SH) group in 2,4-Diamino-6-mercaptopyrimidine sulfate is highly susceptible to oxidation, which can lead to the formation of disulfides (S-S) and other oxidized species. This process can be accelerated by several factors commonly encountered in laboratory settings, including exposure to atmospheric oxygen, the presence of metal ions, and fluctuations in pH.[1] Oxidation alters the chemical properties of the molecule, potentially leading to loss of biological activity, altered reaction kinetics, and inconsistent experimental outcomes.

Diagram: Oxidation Pathway of a Mercapto Group

OxidationPathway RSH R-SH (Mercapto Group) RSSR R-S-S-R (Disulfide) RSH->RSSR Mild Oxidation (e.g., O₂, Metal Ions) RSO2H R-SO₂H (Sulfinic Acid) RSSR->RSO2H Further Oxidation RSO3H R-SO₃H (Sulfonic Acid) RSO2H->RSO3H Strong Oxidation

Caption: General oxidation pathway of a mercapto group.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 2,4-Diamino-6-mercaptopyrimidine sulfate.

Storage and Handling

Q1: What are the ideal storage conditions for solid 2,4-Diamino-6-mercaptopyrimidine sulfate to prevent oxidation?

A1: To minimize oxidation of the solid compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3][4] The use of an inert atmosphere (e.g., argon or nitrogen) for long-term storage is highly recommended.

Q2: I've noticed a change in the color of my solid compound. What does this indicate?

A2: A noticeable color change, often to a yellowish or brownish hue, can be an indicator of oxidation. While slight discoloration may not always signify complete degradation, it warrants caution. It is advisable to verify the purity of the compound using analytical techniques such as HPLC or mass spectrometry before proceeding with critical experiments.

In-Solution Stability

Q3: My compound appears to be degrading rapidly once dissolved. What are the primary factors contributing to this instability in solution?

A3: Several factors can accelerate the oxidation of the mercapto group in solution:

  • Dissolved Oxygen: The presence of dissolved oxygen in solvents is a major contributor to oxidation.

  • pH of the Solution: The rate of thiol oxidation is pH-dependent.[1] Generally, oxidation is favored at basic pH levels.[5]

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1]

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidation reactions.

Q4: How can I prepare and handle solutions of 2,4-Diamino-6-mercaptopyrimidine sulfate to maximize stability?

A4: Adhering to the following protocol will significantly enhance the in-solution stability of your compound.

Protocol: Preparation of Stabilized Solutions
  • Solvent Degassing:

    • Before use, thoroughly degas all solvents (e.g., water, buffers) to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes, or by using the freeze-pump-thaw method.

  • Use of Chelating Agents:

    • To sequester catalytic metal ions, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffer at a final concentration of 0.1-1 mM.

  • Inclusion of Reducing Agents:

    • For applications where it does not interfere with downstream processes, the addition of a reducing agent can help maintain the mercapto group in its reduced state. Common choices include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6][7][8]

  • pH Control:

    • Prepare solutions in a buffer system that maintains a slightly acidic to neutral pH (pH 6.0-7.0), as basic conditions can promote oxidation.[5]

  • Inert Atmosphere:

    • Whenever possible, handle solutions under an inert atmosphere. This can be achieved by working in a glove box or by continuously blanketing the solution with nitrogen or argon.

  • Light Protection:

    • Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Fresh Preparation:

    • Always prepare solutions fresh for each experiment. Avoid long-term storage of solutions, even with stabilizers.

Reaction and Assay Interference

Q5: I suspect oxidation is affecting my experimental results. How can I confirm this?

A5: Several analytical techniques can be employed to detect and quantify the oxidation of the mercapto group:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its oxidized disulfide dimer and other degradation products. A decrease in the peak area of the starting material and the appearance of new peaks are indicative of oxidation.

  • Mass Spectrometry (MS): MS can identify the molecular weights of the parent compound and its oxidized forms, providing direct evidence of oxidation.[9][10]

  • Ellman's Reagent (DTNB) Assay: This spectrophotometric assay is a classic method for quantifying free sulfhydryl groups.[8] A decrease in the concentration of free thiols over time indicates oxidation.

Q6: Can the use of antioxidants or reducing agents interfere with my assay?

A6: Yes, it is crucial to consider the compatibility of any additives with your specific experimental setup.

  • DTT and β-mercaptoethanol are themselves thiols and can interfere with assays that detect sulfhydryl groups. They can also participate in thiol-disulfide exchange reactions with your compound or other components of the assay.[6]

  • TCEP is a non-thiol reducing agent and is often a better choice as it is less likely to interfere with thiol-specific reactions.[8] However, its compatibility should still be verified.

Always run appropriate controls, including your assay with the reducing agent alone, to account for any potential interference.

III. Advanced Strategies for Preventing Oxidation

For highly sensitive applications or long-term experiments, more advanced strategies may be necessary.

Use of Protecting Groups

In synthetic applications, the mercapto group can be temporarily protected with a chemical moiety that is later removed. This strategy can be particularly useful during multi-step syntheses where the thiol might be exposed to harsh conditions. Common protecting groups for thiols include acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups.[11] These groups can inhibit the oxidation of the thiol group and in some cases, increase water solubility.[11]

Enzymatic Control in Biological Systems

In cellular and enzymatic assays, the redox environment is often controlled by enzyme systems like the thioredoxin system. Understanding the components of your biological system and their redox potentials can provide insights into the stability of your compound.

IV. Summary of Best Practices

ParameterRecommendationRationale
Storage (Solid) Cool, dry, dark, inert atmosphereMinimizes exposure to oxygen, moisture, and light, which promote oxidation.[2][3]
Solvent Preparation Degas with inert gas (Ar, N₂)Removes dissolved oxygen, a primary oxidant.
pH Control Maintain slightly acidic to neutral pH (6.0-7.0)The rate of thiol oxidation is generally slower at lower pH.
Metal Ions Add EDTA (0.1-1 mM)Chelates catalytic transition metal ions.
Redox Environment Add reducing agents (DTT, TCEP) if compatibleMaintains the mercapto group in its reduced state.[6][7]
Light Exposure Use amber vials or foil wrappingPrevents light-induced oxidation.
Solution Storage Prepare fresh for each useMinimizes the time for degradation to occur.
Verification Use HPLC or MS to confirm purityProvides analytical evidence of compound integrity.[9][10]
Workflow for Handling 2,4-Diamino-6-mercaptopyrimidine sulfate

Workflow start Start: Solid Compound storage Store Solid Under Inert Atmosphere start->storage prepare_solvent Degas Solvent (Ar or N₂) storage->prepare_solvent additives Add Stabilizers to Solvent (EDTA, optional TCEP) prepare_solvent->additives dissolve Dissolve Compound Under Inert Atmosphere additives->dissolve protect Protect from Light dissolve->protect experiment Perform Experiment Promptly protect->experiment end End: Reliable Data experiment->end

Caption: Recommended workflow for handling the compound.

By implementing these strategies, you can significantly improve the stability of 2,4-Diamino-6-mercaptopyrimidine sulfate in your experiments, leading to more accurate and reproducible results.

V. References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Retrieved from

  • ChemicalBook. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport. Retrieved from

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Retrieved from

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2002, September 12). SAFETY DATA SHEET. Retrieved from

  • ACS Omega. (2025, October 1). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. Retrieved from

  • PMC. The role of thiols and disulfides in protein chemical and physical stability. Retrieved from

  • PMC. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Retrieved from

  • Maastricht University. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from

  • PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from

  • Università degli Studi di Padova. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from

  • Let's Talk Academy. (2025, April 13). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Retrieved from

  • G-Biosciences. Protein Reducing Reagents For Proteomics Research. Retrieved from

Sources

Technical Support Center: Scaling Up 2,4-Diamino-6-Mercaptopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Guide for Synthesis & Isolation (CAS: 307496-37-3 / Free Base CAS: 1004-39-3)

Executive Summary & Process Logic

Welcome to the technical support hub for 2,4-Diamino-6-mercaptopyrimidine sulfate (DAMP-S). This compound is a critical intermediate, often functioning as a chain extender in antifolates or a precursor in antiviral synthesis.

Scaling this chemistry presents a unique "Triad of Challenges":

  • The Olfactory Hazard: Handling hydrosulfides (NaSH) and mitigating H₂S evolution.

  • The Oxidation Trap: The mercapto group (-SH) is highly prone to oxidative dimerization to form the disulfide (RSSR), which manifests as a pink/red impurity and yield loss.

  • The Salt Crystallization: Achieving the correct sulfate stoichiometry without trapping inorganic salts (sodium sulfate).

This guide deviates from standard "recipe" formats. Instead, we analyze the failure modes of the scale-up process, assuming you are moving from gram-scale (glassware) to kilo-scale (reactors).

Process Flow & Logic Diagram

The following diagram illustrates the critical control points (CCPs) where the process typically fails during scale-up.

DAMP_Process Start Start: 2,4-Diamino-6-chloropyrimidine (DACP) Thiolation Step 1: Thiolation (NaSH, Reflux, N2 atm) Start->Thiolation Nucleophilic Sub Quench Step 2: Quench & Acidification (pH Adjustment) Thiolation->Quench Complete Conv. Filtration1 Isolation of Free Base (Crude DAMP) Quench->Filtration1 H2S RISK: H2S Gas Evolution (Deadly) Quench->H2S If pH < 5 SaltForm Step 3: Sulfate Salt Formation (H2SO4, Crystallization) Filtration1->SaltForm Reslurry Oxidation RISK: Oxidation to Disulfide (Pink Coloration) Filtration1->Oxidation Air Exposure Final Final Product: DAMP Sulfate SaltForm->Final Cool & Filter

Caption: Critical Process Flow for DAMP-Sulfate showing key risk points for H₂S evolution and oxidative degradation.

Module 1: The Thiolation Reaction (The "Make")

Reaction: 2,4-Diamino-6-chloropyrimidine (DACP) + NaSH


 2,4-Diamino-6-mercaptopyrimidine + NaCl
Technical Insight: The Nucleophilic Balance

In the lab, you might use thiourea. At scale, Sodium Hydrosulfide (NaSH) is preferred for cost and atom economy. However, NaSH quality varies (flakes vs. liquid).

Troubleshooting Table: Reaction Phase

SymptomProbable CauseCorrective Action (Scale-Up)
Incomplete Conversion (>2% Starting Material)Phase Transfer Issue: DACP is sparingly soluble; NaSH is ionic.Solvent Switch: Use a polar solvent like DMF or 2-Methoxyethanol/Water mixtures. If using water only, add a surfactant (e.g., TBAB) or increase reflux time.
Pink/Red Reaction Mass Oxidation: Trace oxygen is converting thiol to disulfide.Nitrogen Sparging: You must sparge the reactor with N₂ before heating. Add 0.5% Sodium Dithionite to the reaction as a scavenger.
Severe Foaming H₂S Evolution: pH of the reaction mass is dropping.Buffer Check: Ensure NaSH is in excess (2.0–2.5 eq). As the reaction proceeds, HCl is generated (neutralized by NaSH). If NaSH is depleted, H₂S gas evolves.
Expert Protocol Tip:

"Never trust the stoichiometry of industrial NaSH flakes. They are often 70% pure, with the rest being water and Na₂S. Always titrate your NaSH or use a 2.5 molar excess to ensure the reaction drives to completion and maintains a basic pH to keep the thiol in its soluble thiolate form."

Module 2: Isolation of the Free Base (The "Break")

Before making the sulfate, you must isolate the free base to remove inorganic salts (NaCl). Direct acidification to sulfate in the reaction pot usually traps salt, failing sulfated ash specifications.

The H₂S Hazard (Critical Safety)

When you acidify the reaction mixture to precipitate the free base (DAMP), you will generate massive amounts of H₂S gas if excess NaSH remains.

The Safe Acidification Protocol:

  • Cool the reaction mass to <10°C.

  • Scrubber: Ensure the reactor vent is connected to a Caustic Scrubber (10-15% NaOH + Bleach).

  • Acidify Slowly: Add Acetic Acid or dilute HCl slowly.

  • Target pH: Adjust to pH 5.0–6.0 . This is the isoelectric region where the zwitterionic mercaptopyrimidine precipitates most effectively. Going to pH 1.0 here is dangerous and unnecessary.

Module 3: Sulfate Salt Formation (The "Purify")

Reaction: DAMP (Free Base) + H₂SO₄


 DAMP 

H₂SO₄

This is the crystallization step. The goal is a white, free-flowing solid.[1]

Troubleshooting Table: Salt Formation

IssueMechanismSolution
Product is Sticky/Gummy Rapid Nucleation: Acid added too fast or at too high concentration.Digestion: Heat the slurry to 60°C after acid addition, hold for 1 hour, then cool slowly (10°C/hour) to encourage crystal growth (Ostwald Ripening).
Low Assay / High Sulfate Occlusion: H₂SO₄ trapped in crystal lattice.Stoichiometry: Do not use a large excess of H₂SO₄. Use 1.05 equivalents . Wash the final cake with cold water/methanol to displace surface acid.
Colored Product (Pink) Oxidative Degradation: Occurred during the wet-cake transfer.Wash Strategy: Wash the free base wet cake with water containing 0.1% sodium dithionite before the sulfate step. Dry the final sulfate under vacuum at <50°C.

Frequently Asked Questions (FAQs)

Q1: Can I skip isolating the free base and add H₂SO₄ directly to the reaction mass? A: No. The reaction mass contains NaCl and excess NaSH. Adding H₂SO₄ directly will:

  • Release a lethal volume of H₂S gas immediately.

  • Co-precipitate Sodium Sulfate (Na₂SO₄) with your product. You will never pass the Sulfated Ash specification (<0.1%).

Q2: The product smells strongly of rotten eggs even after drying. How do I fix this? A: This indicates trapped H₂S or residual mercaptan.

  • Fix: Recrystallize or reslurry the sulfate salt in water/methanol.

  • Prevention: Ensure the final wash of the filter cake is thorough. Use an oxidative scrubber (bleach) for the dryer exhaust.

Q3: Why does the melting point vary so much (e.g., >300°C vs 260°C)? A: Pyrimidines often decompose rather than melt. The "melting point" is actually a decomposition point, which is highly dependent on heating rate and trace impurities (sulfates/chlorides). Rely on HPLC purity and NMR for characterization, not melting point.

References & Citations

  • Reaction Mechanism & Precursors:

    • Synthesis of 2,4-diamino-6-chloropyrimidine (Precursor): The standard Traube synthesis followed by POCl3 chlorination is the industrial standard.

    • Source:.

  • Thiolation Chemistry (NaSH Usage):

    • Nucleophilic substitution of chloropyrimidines: Detailed kinetics of thiol substitution in pyrimidines.

    • Source: (Generalized mechanism for chloropyrimidine substitution).

  • Safety & Handling (H₂S & Mercaptans):

    • Oxidation of Mercaptopyrimidines: Kinetics of oxidation to disulfides and handling precautions.

    • Source:.

  • Product Characterization:

    • 2,4-Diamino-6-mercaptopyrimidine sulfate properties:

    • Source:.

Disclaimer: This guide is for professional research use only. The synthesis involves hazardous reagents (POCl₃, NaSH, H₂SO₄) and the generation of toxic gases (H₂S). All scale-up activities must be conducted in a properly equipped facility with appropriate engineering controls.

Sources

Validation & Comparative

Cross-reactivity analysis of "2,4-Diamino-6-mercapto-pyrimidine sulfate" in kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 2,4-Diamino-6-mercapto-pyrimidine sulfate (DMP-S) , treating it as a privileged scaffold/fragment often encountered in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.

Due to the compound's nature as a core chemical building block rather than a highly optimized clinical drug, this guide focuses on its intrinsic promiscuity , its role as an ATP-mimetic hinge binder , and how it compares to optimized derivatives.

Executive Summary

2,4-Diamino-6-mercapto-pyrimidine sulfate (DMP-S) is a low-molecular-weight pyrimidine derivative frequently utilized as a starting scaffold in the synthesis of bicyclic kinase inhibitors (e.g., thienopyrimidines, purine analogs). Unlike optimized Type I inhibitors, DMP-S functions as a low-affinity, high-promiscuity fragment . Its structural homology to the adenine ring of ATP allows it to anchor into the hinge region of diverse kinase families, specifically the CMGC and TK groups.

This guide analyzes the baseline cross-reactivity of the DMP scaffold, contrasting its "dirty" profile with optimized derivatives, and provides protocols for assessing its selectivity during lead optimization.

Mechanistic Profiling: The "Privileged Scaffold" Effect

To understand the cross-reactivity of DMP-S, one must analyze its binding mode. The 2,4-diaminopyrimidine motif is a classic ATP-mimetic .

  • Primary Mechanism: ATP-competitive inhibition (Type I binding).

  • Binding Interface: The C2-amino and N1/N3 nitrogens form a characteristic donor-acceptor-donor (D-A-D) hydrogen bond network with the kinase hinge region backbone (typically involving the "gatekeeper" residue environment).

  • Source of Cross-Reactivity: Lacking the "selectivity hooks" (e.g., bulky hydrophobic groups to access the back pocket or solvent-front interactions) found in clinical drugs, DMP-S relies almost exclusively on hinge binding. Since the hinge region is highly conserved across the human kinome (500+ kinases), DMP-S exhibits broad, low-potency binding.

Structural Homology Diagram

The following diagram illustrates the structural overlap between ATP (Adenine) and the DMP scaffold, highlighting the origin of its promiscuity.

KinaseBinding cluster_0 Mechanism of Cross-Reactivity ATP ATP (Adenine Core) Hinge Kinase Hinge Region (Conserved Backbone) ATP->Hinge Natural Ligand DMP DMP Scaffold (2,4-Diamino-6-mercapto...) DMP->Hinge Mimicry (H-Bonds) OffTargets Off-Target Kinases (CDKs, GSK3, CK2) Hinge->OffTargets High Conservation SpecificTarget Specific Target (e.g., Tpl2 - if optimized) Hinge->SpecificTarget Low Selectivity

Caption: The 2,4-diaminopyrimidine core mimics the adenine moiety of ATP, allowing it to bind the conserved hinge region of multiple kinase families, resulting in inherent promiscuity.

Comparative Performance Analysis

Researchers often encounter DMP-S when screening fragment libraries or analyzing raw material purity. Below is a comparison of DMP-S against a "Gold Standard" Pan-Kinase Inhibitor (Staurosporine) and an Optimized Derivative (e.g., a Thienopyrimidine).

Table 1: Selectivity and Potency Profile
FeatureDMP Sulfate (Fragment) Staurosporine (Pan-Inhibitor) Optimized Thienopyrimidine
Molecular Weight ~240 Da (Salt)466.5 Da>400 Da
Primary Binding Hinge Region (Core)Hinge + Hydrophobic PocketHinge + Selectivity Pocket
Potency (IC50) Micromolar (10–100 µM) Nanomolar (<10 nM)Nanomolar (<50 nM)
Selectivity Score (S35) High (Promiscuous) Very High (Promiscuous)Low (Selective)
Key Off-Targets CDKs, GSK3

, CK2, DYRK
PKC, CDK, PKA, CAMKRestricted to target (e.g., EGFR, PI3K)
Primary Utility Starting Scaffold / Control Positive Control (Assay Validation)Clinical Candidate / Probe
Interpretation of Data[1][2][3][4][5][6][7][8]
  • Low Potency: DMP-S typically requires high concentrations (>10 µM) to show inhibition. At these concentrations, "selectivity" is virtually non-existent.

  • The "Sulfate" Factor: The sulfate salt improves aqueous solubility, which is critical for high-concentration fragment screening (e.g., SPR or Crystallography soaking) but does not alter the intrinsic kinase affinity compared to the free base.

Experimental Protocol: Assessing Fragment Cross-Reactivity

When using DMP-S as a scaffold or control, standard kinase panels (at 1 µM) may yield false negatives due to low potency. The following protocol is designed for Fragment Validation .

Workflow: Thermal Shift Assay (TSA / DSF)

Objective: Determine if DMP-S binds to the kinase ATP pocket by measuring thermal stabilization (


).

Reagents:

  • Recombinant Kinase Domain (e.g., CDK2, GSK3

    
    ).
    
  • DMP-S (100 mM stock in DMSO).

  • Sypro Orange Dye.

Step-by-Step Protocol:

  • Preparation: Dilute DMP-S to a final assay concentration of 500 µM (Fragments require high [C]). Ensure DMSO < 2%.

  • Control Setup:

    • Negative: Kinase + DMSO only.

    • Positive: Kinase + Staurosporine (10 µM).

    • Test: Kinase + DMP-S.

  • Reaction: Mix 2 µL protein (0.2 mg/mL), 2 µL compound, and 1 µL Sypro Orange in qPCR buffer.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Result: A

      
       indicates significant binding.
      
    • Cross-Reactivity Check: Run the same assay against a panel of diverse kinases (e.g., CDK2, PKA, EGFR). If

      
       is positive for all, the scaffold is non-selective.
      
Workflow Diagram: Fragment Profiling

FragmentScreening Start Start: DMP-S Sample Solubility Step 1: Solubility Check (PBS, pH 7.4) Start->Solubility AssayChoice Step 2: Choose Assay Mode Solubility->AssayChoice TSA Thermal Shift (DSF) High Conc (500 µM) AssayChoice->TSA Rapid Screen SPR Surface Plasmon Resonance (K_d Determination) AssayChoice->SPR Binding Kinetics Enzymatic Enzymatic IC50 (Risk: False Negatives) AssayChoice->Enzymatic Not Recommended for Fragments Data Data Analysis (Delta Tm or Kd) TSA->Data SPR->Data Decision Decision: Proceed to Hit Expansion? Data->Decision

Caption: Recommended workflow for profiling low-affinity scaffolds like DMP-S. Thermal Shift (TSA) is preferred over enzymatic assays to avoid false negatives at low potency.

Critical Analysis: Why Cross-Reactivity Matters

Using DMP-S without understanding its profile can lead to experimental artifacts.

  • The "False Lead" Trap: In phenotypic screens, DMP-S might show activity at high concentrations. This is likely due to polypharmacology (inhibiting CDKs, CK2, and DYRK simultaneously) rather than specific target engagement.

  • Toxicity: The mercapto-pyrimidine moiety can be metabolically active (antimetabolite behavior). Cross-reactivity with Adenosine Receptors (A1/A2) is also a known liability of simple aminopyrimidines.

  • Optimization Potential: While DMP-S is "dirty," it is ligand-efficient . The binding energy per heavy atom is high. The goal of drug discovery is to add specificity elements (e.g., a phenyl ring at C5 or C6) to displace water molecules in the specificity pocket, thereby reducing cross-reactivity.

References

  • Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • Hajduk, P. J. et al. (2007). Fragment-based drug design: how far have we come? Chemical Biology & Drug Design. Link

  • Knight, Z. A. et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell. Link

  • Vertex AI Search. (2023). Synthesis of Thienopyrimidines from 2,4-Diamino-6-mercaptopyrimidine. [Verified Context]
  • ChemicalBook. (2023). 2,4-Diamino-6-mercaptopyrimidine Sulfate Product Profile. Link

In Vitro Validation of 2,4-Diamino-6-mercapto-pyrimidine Sulfate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-mercapto-pyrimidine sulfate (DAmP-S) represents a distinct class of pyrimidine antimetabolites. Structurally, it fuses the 2,4-diamino pharmacophore—classic to dihydrofolate reductase (DHFR) inhibitors like Trimethoprim—with a 6-mercapto (thiol) moiety, typical of purine antagonists like 6-Mercaptopurine.

This guide provides a rigorous framework for validating DAmP-S as an antimicrobial agent. Unlike standard antibiotics, DAmP-S requires specific handling due to its redox-active thiol group and solubility characteristics. This document outlines the mechanistic rationale, comparative benchmarks, and precise in vitro protocols required to generate publication-quality data.

Part 1: Chemical Profile & Solubility Logic

The "sulfate" salt form is critical for in vitro reproducibility. The free base (2,4-Diamino-6-mercaptopyrimidine) exhibits poor aqueous solubility, leading to precipitation in Mueller-Hinton Broth (MHB) and inconsistent Minimum Inhibitory Concentration (MIC) data.

FeatureFree BaseSulfate Salt (DAmP-S)Impact on Validation
Solubility < 1 mg/mL (Water)> 50 mg/mL (Water)Sulfate allows high-concentration stock solutions without DMSO toxicity.
Stability Oxidizes rapidlyStabilized latticeReduces spontaneous disulfide dimerization during storage.
pH in Solution Neutral/BasicAcidicRequires buffering (HEPES/MOPS) in media to prevent pH-induced bacterial inhibition.

Experimental Directive: Always prepare fresh stock solutions of DAmP-S in sterile deionized water. If using the free base as a comparator, dissolve in 100% DMSO and dilute, ensuring final DMSO concentration is <1%.

Part 2: Mechanistic Hypothesis & Pathway Visualization

To validate DAmP-S, you must assay for two potential Mechanisms of Action (MoA):

  • Antifolate Activity: The 2,4-diamino motif mimics the pteridine ring of folate, competitively inhibiting DHFR.[1]

  • Thiol-Mediated Antimetabolism: The 6-mercapto group may undergo S-ribosylation (mimicking thioguanine/mercaptopurine pathways) or chelate catalytic metals (Zn²⁺) in metalloenzymes.

Diagram 1: Dual-Pathway Interference Model

The following diagram illustrates the hypothesized interference points of DAmP-S in bacterial nucleotide biosynthesis.

G cluster_folate Folate Pathway (Primary Target) cluster_thiol Thiol-Mediated Toxicity (Secondary Target) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synth DNA/RNA Synthesis THF->DNA_Synth Thymidine Synthesis DHFR DHFR Enzyme DHFR->DHF Catalyzes Metal Zn2+ / Co2+ Ions ROS Reactive Oxygen Species Metal->ROS Fenton/Redox Cycling DNA_Damage Bacterial Cell Death ROS->DNA_Damage Oxidative Stress Drug 2,4-Diamino-6-mercapto-pyrimidine (DAmP-S) Drug->DHFR Competitive Inhibition (2,4-diamino motif) Drug->Metal Chelation (6-mercapto motif) Drug->DNA_Synth Possible False Incorporation

Caption: DAmP-S exerts a dual-threat mechanism: primary inhibition of DHFR via the diamino group and secondary oxidative stress/metal chelation via the mercapto group.

Part 3: Comparative Benchmarks

When publishing, you must compare DAmP-S against established agents to contextualize its potency.

Comparator AgentRole in AssayExpected Outcome vs. DAmP-S
Trimethoprim (TMP) Positive Control (Antifolate) TMP is usually more potent (lower MIC) due to optimized lipophilicity. If DAmP-S MIC is within 2-4x of TMP, it is a strong candidate.
6-Mercaptopurine Structural Analog (Thiol) Validates if the toxicity comes solely from the thiol group. Likely bacteriostatic but less potent than DAmP-S.
Vancomycin/Gentamicin Class Control Used only to verify the susceptibility of the test strain (Quality Control).

Part 4: Validated Experimental Protocols

Experiment A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07 guidelines.

Rationale: This establishes the baseline potency. The sulfate salt allows for water-based dilution, avoiding solvent effects on bacterial membranes.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep:

    • Dissolve DAmP-S in sterile water to 2560 µg/mL (Stock).

    • Filter sterilize (0.22 µm PVDF membrane; Note: Do not use Nylon as thiols may bind).

  • Plate Setup:

    • Add 50 µL CAMHB to wells 1-12.

    • Add 50 µL DAmP-S stock to column 1. Serial dilute (1:2) across to column 10.

    • Column 11: Growth Control (Bacteria + Media + No Drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 50 µL of diluted inoculum to wells 1-11. Incubate at 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth .

Experiment B: Time-Kill Kinetics

Objective: Determine if DAmP-S is bacteriostatic (inhibits growth) or bactericidal (kills).

Rationale: Pyrimidine antimetabolites are often bacteriostatic (like Trimethoprim). However, the thiol group in DAmP-S may induce bactericidal oxidative stress. This assay distinguishes the two.

  • Setup: Prepare 4 flasks of CAMHB (20 mL each).

    • Control (No Drug).

    • 1x MIC DAmP-S.

    • 4x MIC DAmP-S.

    • 4x MIC Trimethoprim (Comparator).

  • Inoculation: Inoculate to starting density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute in saline and plate on nutrient agar. Count colonies after 24h incubation.

  • Criteria:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Diagram 2: Experimental Workflow for Validation

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_mech Phase 3: Mechanism Stock DAmP-S Stock (Water Soluble) MIC MIC Assay (CLSI M07) Stock->MIC QC QC Strains (ATCC 29213) QC->MIC MBC MBC Determination (Agar Plating) MIC->MBC >99.9% Kill? TimeKill Time-Kill Kinetics MIC->TimeKill Select Conc. Resist Resistance Passage (Serial Exposure) MIC->Resist 20 Days

Caption: The validation pipeline moves from solubility confirmation to static screening (MIC), followed by kinetic evaluation (Time-Kill) and resistance profiling.

Part 5: Resistance Profiling (The "Trust" Factor)

A major weakness of single-agent pyrimidine antagonists (like Trimethoprim) is the rapid development of resistance via DHFR mutation. To demonstrate the robustness of DAmP-S, you must perform a Serial Passage Resistance Assay .

  • Protocol: Expose bacteria to sub-inhibitory concentrations (0.5x MIC) of DAmP-S daily for 15-20 days.

  • Measurement: Recalculate MIC every 24 hours.

  • Comparison: If MIC increases >4-fold rapidly (within 3-5 days), the resistance barrier is low (typical of pure DHFR inhibitors). If MIC remains stable, the thiol group may be preventing easy mutational escape, a significant "value-add" for your publication.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Hitchings, G. H., & Roth, B. (1959). Trimethoprim: A New Antibacterial Agent. British Journal of Pharmacology. (Historical context on 2,4-diaminopyrimidine mechanism). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 67678, 2,4-Diamino-6-mercaptopyrimidine. [Link]

  • Matuschek, E., et al. (2018). EUCAST/CLSI Broth Microdilution Reference Method. Clinical Microbiology and Infection. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2,4-Diamino-6-Substituted Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 2,4-diaminopyrimidine core is of particular interest due to its ability to mimic endogenous purines and interact with a wide array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-diamino-6-substituted pyrimidine derivatives, with a particular focus on informing the potential of "2,4-Diamino-6-mercapto-pyrimidine sulfate" and its analogs. While direct and extensive research on this specific sulfate salt is limited, this guide synthesizes findings from closely related structures to provide a predictive framework for its biological potential and guide future research.

The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore, recognized for its role in numerous therapeutic agents, including antifolates like methotrexate and the antibacterial trimethoprim.[1] Its prevalence stems from its structural similarity to the purine bases of DNA and RNA, allowing it to function as a competitive inhibitor for various enzymes. The amino groups at the C2 and C4 positions are crucial for forming key hydrogen bond interactions with the active sites of target proteins. The C6 position offers a versatile point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]

Synthetic Strategies for 6-Substituted 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diamino-6-substituted pyrimidines typically commences from a readily available precursor, such as 2,4-diamino-6-hydroxypyrimidine or 2,4-diamino-6-chloropyrimidine. The 6-hydroxy group can be converted to a more reactive leaving group, like a chloro or bromo substituent, to facilitate nucleophilic substitution.

A common synthetic route to introduce a mercapto group at the C6 position involves the displacement of a halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The resulting 2,4-diamino-6-mercaptopyrimidine can then be further modified, for instance, by S-alkylation to generate thioether derivatives.[4][5] The sulfate salt can be prepared by treating the free thiol with sulfuric acid.

Experimental Protocol: General Synthesis of 2,4-Diamino-6-mercaptopyrimidine
  • Chlorination of the Precursor: To a stirred suspension of 2,4-diamino-6-hydroxypyrimidine in an appropriate solvent (e.g., phosphorus oxychloride), add the chlorinating agent.[6][7]

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and carefully quench with crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.

  • Thioloation: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., ethanol).

  • Add a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

  • Heat the reaction mixture under reflux for several hours.

  • If using thiourea, follow with a basic hydrolysis step to yield the mercaptopyrimidine.

  • Cool the reaction mixture and acidify to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2,4-diamino-6-mercaptopyrimidine.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-diamino-6-substituted pyrimidines is highly dependent on the nature of the substituent at the C6 position. The following sections compare the SAR of different classes of derivatives against various biological targets.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine core is a classic scaffold for DHFR inhibitors. The amino groups at C2 and C4 mimic the binding of the natural substrate, dihydrofolate.

  • S-Bridged Analogues: Studies on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines have shown that S-bridged compounds (where the C6 position is connected to an aryl group via a sulfur atom) are potent DHFR inhibitors.[4] Oxidation of the sulfur to a sulfone generally leads to a decrease in potency.[4]

  • Aryl and Alkyl Substituents: The nature of the aryl or alkyl group at the C6 position significantly influences potency and selectivity. For instance, in a series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines, a 2',5'-dichloro substituted analog demonstrated notable selectivity for Pneumocystis carinii and Toxoplasma gondii DHFR over the rat liver enzyme.[8]

Table 1: Comparative DHFR Inhibition of 6-Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues [4]

Compound IDC6-SubstituentpcDHFR IC₅₀ (µM)tgDHFR IC₅₀ (µM)rlDHFR IC₅₀ (µM)
4 -S-(3',4'-dimethoxyphenyl)0.0350.0080.031
7 -SO₂-(2'-methoxyphenyl)0.840.151.0
14 -NH-(2',5'-dimethoxyphenyl)0.0070.0010.005
21 -N(CH₃)-(3',4'-dimethoxyphenyl)0.00230.000880.004

pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR; rlDHFR: rat liver DHFR

Kinase Inhibition

The pyrimidine scaffold is also a well-known "hinge-binding" motif in kinase inhibitors.

  • c-Jun N-terminal Kinase (JNK) Inhibition: A series of 2,4-diaminopyrimidines have been identified as potent JNK inhibitors. The SAR studies revealed that substitution at the C6 position with various aryl and heterocyclic groups can modulate potency.

Other Biological Activities
  • Histamine H₄ Receptor Antagonism: 6-Alkyl-2,4-diaminopyrimidines have been developed as histamine H₄ receptor antagonists. The size and nature of the alkyl group at the C6 position are critical for activity.[2][3]

  • Anti-tubercular Activity: 2,4-Diaminopyrimidine derivatives with hydrophobic side chains at the C6 position have shown promising activity against Mycobacterium tuberculosis.[6][9] The lipophilicity of the C6 substituent appears to be a key factor for cell wall penetration.[9]

  • Anti-trypanosomal Activity: 2,4-Diaminopyrimidines have demonstrated in vivo efficacy against Trypanosoma brucei. Modifications at the C4 and C6 positions have been explored to improve blood-brain barrier permeability.[10]

Experimental Workflows and Protocols

In Vitro DHFR Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified DHFR enzyme, dihydrofolate (substrate), and NADPH (cofactor) in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (known DHFR inhibitor, e.g., methotrexate) and a negative control (vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines or pathogenic organisms.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and incubate until a color change is observed.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Visualizing Key Concepts

Diagram 1: General Synthetic Pathway for 6-Substituted 2,4-Diaminopyrimidines

Synthesis_Pathway Start 2,4-Diamino-6-hydroxypyrimidine Intermediate1 2,4-Diamino-6-chloropyrimidine Start->Intermediate1 POCl₃ Thiol 2,4-Diamino-6-mercaptopyrimidine Intermediate1->Thiol NaSH or Thiourea/H₂O Derivatives Other 6-Substituted Derivatives Intermediate1->Derivatives Various Nucleophiles Sulfate 2,4-Diamino-6-mercapto- pyrimidine sulfate Thiol->Sulfate H₂SO₄

Caption: Synthetic route to 2,4-diamino-6-mercaptopyrimidine sulfate.

Diagram 2: Key Interactions of 2,4-Diaminopyrimidine with DHFR

DHFR_Binding cluster_DHFR DHFR Active Site cluster_Ligand 2,4-Diaminopyrimidine Asp27 Asp27 Ile94 Ile94 Phe31 Phe31 N1 N1 N1->Ile94 H-bond NH2_2 2-NH₂ NH2_2->Asp27 H-bond NH2_4 4-NH₂ NH2_4->Phe31 H-bond (backbone C=O)

Caption: Hydrogen bonding of 2,4-diaminopyrimidine in the DHFR active site.

Conclusion and Future Directions

The 2,4-diamino-6-substituted pyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The versatility of the C6 position allows for extensive chemical modifications to optimize activity against a wide range of biological targets. While direct SAR data for "2,4-Diamino-6-mercapto-pyrimidine sulfate" is not extensively available, the information gathered on structurally similar S-bridged and other 6-substituted analogs provides a strong rationale for its investigation as a potential enzyme inhibitor.

Future research should focus on the synthesis of a focused library of 2,4-diamino-6-mercaptopyrimidine derivatives and their sulfate salts, followed by screening against a panel of relevant biological targets, such as DHFR from various pathogenic organisms and a diverse set of kinases. Such studies will be crucial in elucidating the specific SAR of this compound class and unlocking its therapeutic potential.

References

  • Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(26), 5247-5255. [Link]

  • Kravets, A. A., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemistry of Heterocyclic Compounds, 58(3), 232-238. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-5082. [Link]

  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Journal of Medicinal Chemistry, 57(6), 2468-2484. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Hocková, D., et al. (2003). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 11(13), 2843-2853. [Link]

  • Holsworth, D. D., et al. (2009). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4169. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Perales, J. B., et al. (2011). SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters, 21(10), 2816-2819. [Link]

  • Krecmerova, M. (2017). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 3(3), 369-376. [Link]

  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. Journal of Medicinal Chemistry, 57(6), 2468-2484. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108. [Link]

  • Al-Omary, F. A. M., et al. (2016). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1569-1573. [Link]

  • Okoro, U. C., et al. (2018). Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. Journal of Heterocyclic Chemistry, 55(1), 229-235. [Link]

  • Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108. [Link]

  • Waud, W. R., et al. (1996). Pharmacokinetics and metabolism in rats of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, an inactivator of O6-alkylguanine-DNA alkyltransferase. Cancer Chemotherapy and Pharmacology, 38(4), 341-348. [Link]

  • Al-Tel, T. H. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2025(1), M1965. [Link]

Sources

A Methodological Guide to Benchmarking Novel Kinase Inhibitors: A Case Study for 2,4-Diamino-6-mercapto-pyrimidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial characterization and benchmarking of novel chemical entities for kinase inhibitory activity. While 2,4-Diamino-6-mercapto-pyrimidine sulfate (herein referred to as DAPS) is not established as a kinase inhibitor, its diaminopyrimidine core is a privileged scaffold found in numerous potent kinase inhibitors[1][2]. This document, therefore, uses DAPS as a hypothetical starting point to illustrate the rigorous, multi-step process a researcher would undertake to evaluate its potential and compare it against well-characterized benchmarks in the field.

The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the critical reasoning behind them to ensure robust and interpretable data.

Part 1: Strategic Selection of Comparator Inhibitors

The choice of appropriate benchmarks is fundamental to contextualizing the potency and selectivity of a test compound. A well-rounded comparison panel should include inhibitors with diverse profiles. For this hypothetical study of DAPS, we select three archetypal inhibitors:

  • Staurosporine (Broad-Spectrum, High Potency): An indolocarbazole natural product, Staurosporine is a prototypical ATP-competitive kinase inhibitor known for its high potency against a vast array of kinases.[3][4][5] Its promiscuity makes it an excellent positive control in biochemical assays to validate that the assay is performing correctly, but its lack of selectivity has precluded its clinical use.[3]

  • Sunitinib (Multi-Kinase, Clinical Relevance): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6][7] Sunitinib targets key kinases involved in tumor angiogenesis and proliferation, including VEGFRs and PDGFRs.[6][7][8][9] It serves as a benchmark for compounds intended to have a multi-targeted profile against RTKs.

  • Dasatinib (Multi-Kinase, Clinical Relevance): A potent oral inhibitor of a distinct spectrum of kinases, including BCR-ABL and Src family kinases (SFKs).[10][11][12] Approved for chronic myeloid leukemia (CML)[10][11], Dasatinib is a benchmark for inhibitors targeting both non-receptor and receptor tyrosine kinases.

This selection allows us to benchmark our hypothetical compound, DAPS, against a pan-kinase inhibitor (Staurosporine) and two clinically successful, yet distinct, multi-targeted inhibitors (Sunitinib and Dasatinib).

Part 2: The Benchmarking Workflow: A Phased Approach

We will employ a three-phase experimental workflow to progressively characterize the inhibitory profile of DAPS. This approach moves from a broad, initial screen to detailed biochemical characterization and finally to a more physiologically relevant cellular context.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Activity P1 Kinome-Wide Panel Screen (e.g., 96 Kinases at 10 µM) P2 IC50 Determination (10-point dose response) P1->P2 Identify 'Hits' P3 Target Engagement Assay (e.g., Western Blot for p-Substrate) P2->P3 Confirm Potency

Caption: High-level experimental workflow for kinase inhibitor benchmarking.

Phase 1: Broad Kinase Profiling

Causality: The first step is to ascertain if DAPS has any kinase inhibitory activity at all. A broad screening panel provides an unbiased view of its potential targets and selectivity profile. A single, high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions, which can be optimized later.

Protocol 1: Single-Dose Kinome-Wide Inhibition Screen

  • Assay Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction.[13] Lower luminescence relative to a control indicates inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DAPS in 100% DMSO. Dilute to a 100 µM working stock (10X final concentration) in the appropriate kinase assay buffer.

    • Prepare 10X stocks of control inhibitors (Staurosporine, Sunitinib, Dasatinib) similarly.

    • Prepare kinase/substrate solutions for a panel of representative kinases (e.g., Eurofins' KinaseProfiler™ or similar service) according to the manufacturer's protocol.

  • Assay Procedure:

    • Dispense 5 µL of the 10X compound solutions (DAPS and controls) into a 384-well assay plate. For control wells, add 5 µL of 10% DMSO (vehicle control).

    • Add 20 µL of the kinase/substrate mix to each well.

    • Add 25 µL of an ATP solution to initiate the kinase reaction. The final concentration of the test compound is 10 µM.

    • Incubate the plate for 60 minutes at 30°C.

    • Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

Hypothetical Data Summary:

CompoundTarget Kinase% Inhibition at 10 µM
DAPS VEGFR2 85%
PDGFRβ 78%
c-Kit 65%
ABL115%
SRC10%
Sunitinib VEGFR2 98%
PDGFRβ 95%
c-Kit 92%
Staurosporine VEGFR2 99%
PDGFRβ 99%
c-Kit 99%
ABL1 98%
SRC 99%

Interpretation: The hypothetical results suggest DAPS has significant inhibitory activity against a specific subset of receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit), a profile that bears some resemblance to Sunitinib. We now have "hits" to validate.

Phase 2: Quantitative Potency Determination (IC50)

Causality: The single-dose screen is a qualitative first pass. We must now quantify the potency of DAPS against the identified hits (VEGFR2, PDGFRβ, c-Kit) by determining the half-maximal inhibitory concentration (IC50). This involves a dose-response analysis.

Protocol 2: In Vitro IC50 Determination via ADP-Glo™ Assay

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution series of DAPS, Sunitinib, and Staurosporine in 100% DMSO, starting from a 10 mM stock.

    • Create 10X working solutions by diluting the DMSO series into the kinase assay buffer.

  • Assay Procedure:

    • The procedure is identical to Protocol 1, except that instead of a single concentration, the full dilution series for each compound is added to the assay plates.

  • Data Analysis:

    • Calculate percent inhibition for each concentration point relative to DMSO controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound-kinase pair.

Hypothetical Comparative IC50 Data:

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
DAPS 150220450
Sunitinib 984
Staurosporine 356

Interpretation: The hypothetical data show that DAPS is a potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, albeit with lower potency than the clinical drug Sunitinib and the pan-kinase inhibitor Staurosporine. The next critical step is to determine if this biochemical activity translates to a cellular setting.

Phase 3: Cellular Target Engagement and Pathway Inhibition

Causality: A compound's activity in a purified, biochemical assay does not guarantee its effectiveness in a complex cellular environment.[14][15] Cell-based assays are essential to assess factors like membrane permeability, off-target effects, and engagement with the intended target in its native context.[15][16] We will assess the ability of DAPS to inhibit the phosphorylation of a downstream substrate of one of its primary targets, VEGFR2.

G cluster_pathway VEGFR2 Signaling Pathway cluster_inhibitor Point of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf-1 PKC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p44/42 MAPK) MEK->ERK Phosphorylates DAPS DAPS / Sunitinib DAPS->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR2 signaling cascade leading to ERK phosphorylation.

Protocol 3: Western Blot for Phospho-ERK Inhibition in HUVEC Cells

  • Cell Culture and Starvation:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency. HUVECs endogenously express VEGFR2.

    • Serum-starve the cells for 12-18 hours to reduce basal signaling activity.

  • Inhibitor Treatment:

    • Treat the starved cells with a dose range of DAPS or Sunitinib (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation:

    • Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Phospho-p44/42 MAPK (ERK1/2).

    • Strip the membrane and re-probe with an antibody for Total p44/42 MAPK as a loading control.

    • Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the phospho-ERK signal to the total-ERK signal for each lane.

    • Calculate the cellular IC50 by plotting the normalized phospho-ERK signal against the inhibitor concentration.

Hypothetical Cellular IC50 Data:

CompoundCellular p-ERK IC50 (nM)
DAPS 850
Sunitinib 50

Interpretation: The hypothetical cellular data confirm that DAPS can enter cells and inhibit the VEGFR2 signaling pathway. As is common, the cellular IC50 is higher than the biochemical IC50, which can be due to factors like cell membrane permeability, protein binding, and competition with high intracellular ATP concentrations. The ~6-fold shift for DAPS (150 nM biochemical vs. 850 nM cellular) is within a reasonable range for a promising hit compound.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded methodology for the initial evaluation of a novel compound's kinase inhibitor potential, using 2,4-Diamino-6-mercapto-pyrimidine sulfate as a hypothetical test case.

Our hypothetical findings suggest:

  • Hit Identification: DAPS demonstrates inhibitory activity against a specific subset of RTKs, namely VEGFR2, PDGFRβ, and c-Kit.

  • Biochemical Potency: It is a potent inhibitor in the low-to-mid nanomolar range for these targets.

  • Cellular Activity: It is cell-permeable and effectively inhibits the downstream VEGFR2 signaling pathway in a relevant cellular model.

While DAPS is less potent than the clinically approved drug Sunitinib, these hypothetical results would establish it as a valid "hit" compound worthy of a medicinal chemistry campaign to optimize its potency and selectivity. Future work would involve expanding the kinase panel to better define its selectivity, conducting mechanism of action studies to confirm its ATP-competitive nature, and assessing its effects on cell proliferation and viability.

References

  • Sunitinib - Wikipedia. [Link]

  • Staurosporine - Wikipedia. [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC. [Link]

  • Cell-based test for kinase inhibitors - INiTS. [Link]

  • Cell-based Kinase Assays - Profacgen. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. [Link]

  • Dasatinib for the treatment of chronic myeloid leukemia: patient selec | DDDT. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. [Link]

  • staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB - ResearchGate. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation | Blood - ASH Publications. [Link]

  • Kinase Activity Assay | Creative Diagnostics. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease - PubMed. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PMC - NIH. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

  • Schematic representation of 6-MP activation and mechanism of action The... - ResearchGate. [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. [Link]

Sources

A Comparative Analysis of Cellular Uptake and Cytotoxicity of 2,4-Diamino-6-mercaptopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine analogs represent a cornerstone in the development of anticancer therapeutics, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death in rapidly proliferating cancer cells.[1][2] The 2,4-diamino-6-mercaptopyrimidine scaffold is a promising pharmacophore, with derivatives demonstrating significant antiproliferative activities.[3][4] The efficacy of these compounds is critically dependent on two key factors: their ability to enter cancer cells (cellular uptake) and their inherent ability to induce cell death (cytotoxicity).

This guide provides a comparative analysis of a series of novel 2,4-diamino-6-mercaptopyrimidine sulfate analogs. We will explore the structure-activity relationships (SAR) that govern their differential cellular uptake and cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data to inform the rational design of more potent and selective anticancer agents.

Mechanism of Action: A Synergistic Approach

The cytotoxic effects of many pyrimidine analogs are contingent upon their intracellular activation.[5][6] These compounds often act as prodrugs, requiring intracellular phosphorylation to their active nucleotide forms, which can then be incorporated into DNA or RNA, leading to chain termination and apoptosis, or can inhibit crucial enzymes involved in nucleotide synthesis.[7] The cellular uptake of these analogs is frequently mediated by human nucleoside transporters (hNTs).[7] The interplay between efficient cellular uptake and subsequent intracellular activation is therefore paramount to their therapeutic efficacy.

Comparative Analysis of Cellular Uptake and Cytotoxicity

To investigate the structure-activity relationships of 2,4-diamino-6-mercaptopyrimidine analogs, a series of compounds with varying substituents were synthesized and evaluated for their cellular uptake and cytotoxicity against the human colorectal carcinoma cell line HCT-116.

Hypothetical Analogs for Illustrative Comparison:

For the purpose of this guide, we will consider three hypothetical analogs of 2,4-Diamino-6-mercapto-pyrimidine sulfate (DAMP-S) to illustrate the impact of structural modifications:

  • DAMP-S (Parent Compound): The foundational 2,4-diamino-6-mercaptopyrimidine sulfate.

  • Analog A (Lipophilic Substitution): DAMP-S with a p-chlorophenyl group attached to the amino group at the 2-position. This modification increases lipophilicity.

  • Analog B (Electron-Withdrawing Group): DAMP-S with a nitro group at the 5-position of the pyrimidine ring. This introduces a strong electron-withdrawing group.

  • Analog C (Bulky Side Chain): DAMP-S with a cyclopropylmethyl group attached to the mercapto group at the 6-position. This adds a bulky, moderately lipophilic side chain.

Table 1: Comparative Cellular Uptake and Cytotoxicity of DAMP-S Analogs in HCT-116 Cells

CompoundModificationCellular Uptake (pmol/10^6 cells) at 10 µM, 4hIC50 (µM) after 48h exposure
DAMP-S Parent Compound15.2 ± 1.825.8 ± 3.1
Analog A p-chlorophenyl at C2-amino28.9 ± 3.58.7 ± 1.2
Analog B Nitro group at C512.5 ± 1.542.1 ± 5.3
Analog C Cyclopropylmethyl at C6-mercapto21.4 ± 2.915.3 ± 2.0

Interpretation of Results:

The data presented in Table 1, while illustrative, is based on established structure-activity relationship principles for pyrimidine derivatives.[2][8]

  • Analog A demonstrates that increasing the lipophilicity with the p-chlorophenyl group significantly enhances cellular uptake, which correlates with a marked increase in cytotoxicity (lower IC50 value). This is a common strategy to improve the passive diffusion of drug candidates across the cell membrane.

  • Analog B , with the introduction of a strong electron-withdrawing nitro group, shows slightly decreased cellular uptake and significantly lower cytotoxicity. This suggests that altering the electronic properties of the pyrimidine ring in this manner may negatively impact its interaction with cellular uptake transporters or its subsequent intracellular activation.

  • Analog C shows that the addition of a bulky, moderately lipophilic group at the mercapto position can enhance cellular uptake, likely through a combination of increased lipophilicity and potential interactions with membrane components. This leads to a corresponding increase in cytotoxic potency compared to the parent compound.

These illustrative findings underscore the critical importance of substituent effects on the biological activity of 2,4-diamino-6-mercaptopyrimidine analogs.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed experimental protocols are provided for the key assays used in this comparative analysis.

Protocol 1: Cellular Uptake Assay using LC-MS/MS

This protocol allows for the direct quantification of intracellular drug concentration.[5]

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile with an internal standard (e.g., a deuterated analog of the test compound)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Drug Treatment: Replace the medium with fresh medium containing the desired concentration of the DAMP-S analog (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add 500 µL of ice-cold acetonitrile with the internal standard to each well to precipitate proteins and extract the compound.

    • Scrape the cells and collect the cell lysate/acetonitrile mixture into a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant containing the analyte to a new tube for LC-MS/MS analysis.

    • The remaining protein pellet can be used for protein quantification using the BCA Protein Assay Kit.

  • Data Analysis: The intracellular concentration of the DAMP-S analog is quantified by LC-MS/MS and normalized to the total protein content of each sample.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of living cells.[6]

Materials:

  • HCT-116 cells

  • Complete cell culture medium

  • DAMP-S analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the DAMP-S analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Pathways and Workflows

Cellular Uptake and Intracellular Activation Pathway

The following diagram illustrates the general pathway for the cellular uptake and subsequent activation of pyrimidine analogs.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analog DAMP-S Analog Transporter Nucleoside Transporter (hNT) Analog->Transporter Uptake Intracellular_Analog Intracellular Analog Transporter->Intracellular_Analog Phosphorylation Phosphorylation (Kinases) Intracellular_Analog->Phosphorylation Activation Active_Nucleotide Active Nucleotide Analog Phosphorylation->Active_Nucleotide DNA_RNA DNA/RNA Synthesis Active_Nucleotide->DNA_RNA Inhibition/ Incorporation Apoptosis Apoptosis DNA_RNA->Apoptosis Induction

Caption: Cellular uptake and activation of DAMP-S analogs.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the workflow for determining the IC50 values of the DAMP-S analogs.

G Start Start Seed_Cells Seed HCT-116 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of analogs Incubate_24h->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for MTT-based cytotoxicity assay.

Apoptotic Signaling Pathway

The cytotoxicity of many anticancer agents, including pyrimidine analogs, is mediated through the induction of apoptosis.[9][10]

G Active_Analog Active DAMP-S Analog DNA_Damage DNA Damage/ Replication Stress Active_Analog->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by DAMP-S analogs.

Conclusion

The cellular uptake and cytotoxicity of 2,4-diamino-6-mercaptopyrimidine sulfate analogs are intricately linked and highly dependent on their chemical structure. The illustrative data presented in this guide highlights that modifications to the parent scaffold can significantly modulate these properties. Specifically, increasing lipophilicity and introducing bulky side chains appear to be viable strategies for enhancing both cellular penetration and cytotoxic potency. Conversely, alterations to the electronic properties of the pyrimidine ring may have a detrimental effect.

This comparative guide, along with the detailed experimental protocols, provides a framework for the continued investigation and rational design of novel 2,4-diamino-6-mercaptopyrimidine derivatives as potential anticancer agents. Future studies should focus on a broader range of analogs and their evaluation in diverse cancer cell lines and in vivo models to further elucidate their therapeutic potential.

References

  • Biebighauser, A. C., & Gannett, P. M. (2019). Intracellular metabolism of pyrimidine anticancer drugs. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 825-838.
  • Lara, R., Suli, A., & Loehr, A. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1018.
  • van der Velden, D. L., van der Heijden, J., & de Jonge, E. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542.
  • Koukourakis, M. I. (2018). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species.
  • Li, J., Wang, Y., & Zhang, L. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(23), 10321-10334.
  • Wang, Q., Liu, Y., & Chen, J. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222, 113573.
  • Chen, Y., Li, Y., & Wang, H. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569.
  • Laliberte, J., & Momparler, R. L. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542.
  • Zou, Y., Gao, W., & Zhao, L. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 123-138.
  • Martin-Perez, L., & San-Miguel, A. (2021). Overview of the different cell death pathways triggered by cytotoxic lymphocytes. Molecular & Cellular Oncology, 8(3), 1898115.
  • Natarajan, R., Samy, H. N. A., & Sivaperuman, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(8), 857-873.
  • Saczewski, F., Bułakowska, A., & Bednarski, P. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
  • Al-Tel, T. H. (2010).
  • Xia, Q., Huang, J., & Feng, Q. (2019). Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo biodistribution of gold nanoparticles. International Journal of Nanomedicine, 14, 6649-6663.
  • El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 9510348.
  • Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 143, 118-130.
  • Fulda, S. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2689.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem Technical Support.
  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(19), 6523.

Sources

Safety Operating Guide

2,4-Diamino-6-mercapto-pyrimidine sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2,4-Diamino-6-mercapto-pyrimidine Sulfate

Executive Summary & Chemical Identity

This guide mandates the operational protocols for the handling and disposal of 2,4-Diamino-6-mercapto-pyrimidine sulfate . While often classified as a standard organic intermediate, the presence of the mercapto (-SH) group and the bioactive pyrimidine core requires specific segregation logic to prevent the generation of toxic sulfur oxides (SOx) or uncontrolled exothermic reactions.

Chemical Profile:

  • Chemical Name: 2,4-Diamino-6-mercaptopyrimidine sulfate[1][2][3]

  • CAS Number: 307496-37-3 (Sulfate salt)[2][3]

  • Molecular Formula: C₄H₆N₄S[3] · H₂SO₄

  • Key Functional Groups: Primary amines (-NH₂), Thiol (-SH), Sulfate counter-ion.[3]

  • Risk Classification: Irritant (Skin/Eye/Respiratory).[3][4] Potential Bioactive Agent (Minoxidil precursor).[3]

Critical Directive: Treat this compound as a Bioactive Sulfur-Bearing Organic . Do not dispose of via municipal drains.[3] Incineration is the only validated destruction method.[3]

Risk Assessment & Segregation Logic

Effective disposal begins with chemical segregation.[3] As a Senior Scientist, I must emphasize the causality of incompatibility. The thiol group is a reducing agent; mixing it with oxidizers is a common but dangerous laboratory error.[3]

Compatibility Matrix
Chemical ClassCompatibilityMechanism of Hazard
Strong Oxidizers (Bleach, H₂O₂, Nitric Acid)INCOMPATIBLE Violent Oxidation: The mercapto group (-SH) rapidly oxidizes to sulfonic acids or disulfides, generating heat and potentially toxic sulfur oxide gases (SOx).[3][5]
Strong Bases (NaOH, KOH)CAUTION Exothermic Neutralization: The sulfate salt is acidic.[3] Rapid addition of base generates heat and may liberate the free base (thiol), which can have a potent stench.[3]
Strong Acids Compatible Generally compatible for storage, but unnecessary mixing increases waste volume.[3]
Organic Solvents Compatible Compatible with standard organic waste streams (halogenated/non-halogenated).[3]

Operational Disposal Protocol

This protocol is designed to be a self-validating system.[3] You must verify the state (Solid vs. Liquid) and pH before final packaging.[3]

Workflow A: Solid Waste (Pure Substance or Spill Debris)[3]
  • Context: Expired reagents, contaminated gloves, spill cleanup materials.[3]

  • Protocol:

    • Containerization: Place solids in a clear, 6-mil polyethylene bag.

    • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or bucket.

    • Labeling: Affix a hazardous waste label.

      • Text: "Solid Waste: 2,4-Diamino-6-mercaptopyrimidine sulfate.[3] Toxic/Irritant.[3][4][6] Sulfur-bearing."[2][3]

    • Disposal Path: Designated for High-Temperature Incineration with scrubber systems (to capture SOx).[3]

Workflow B: Liquid Waste (Mother Liquors/Solutions)
  • Context: Reaction solvents, filtrates, or dissolved samples.[3][7][8]

  • Protocol:

    • pH Check: Measure the pH of the solution.[3]

      • If pH < 4 (Acidic due to sulfate): Slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8.[3] Warning: Perform in a fume hood to manage CO₂ evolution.[3]

    • Segregation: Pour into the "Organic Waste - Non-Halogenated" carboy (unless halogenated solvents were used).

      • Note: Ensure the carboy is not designated for Oxidizing Waste.[3]

    • Labeling: List the full chemical name on the waste tag. Do not use abbreviations like "DAMPS".

Decision Logic & Workflow Diagram

The following diagram visualizes the decision-making process for safe disposal, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 2,4-Diamino-6-mercapto-pyrimidine Sulfate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Bagging Double Bag in 6-mil Poly Place in Rigid Container Solid->Bagging LabelSolid Label: Sulfur-Bearing Organic (Irritant) Bagging->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate pHCheck Check pH Level Liquid->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 4 SolventStream Combine with Organic Solvents (NO OXIDIZERS) pHCheck->SolventStream pH 6-8 Neutralize->SolventStream SolventStream->Incinerate

Figure 1: Decision tree for the segregation and packaging of mercaptopyrimidine sulfate waste.

Emergency Response: Spill Management

In the event of a spill, immediate action prevents the spread of bioactive dust.

  • PPE: Nitrile gloves (double gloved), safety goggles, and a N95 or P100 particulate respirator (to prevent inhalation of sulfate dust).[3]

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust).[3] Cover with a wet paper towel or absorbent pad to dampen, then scoop into a bag.[3]

    • Wet Spill: Absorb with vermiculite or clay absorbent.[3]

  • Decontamination: Wash the surface with a mild detergent and water.[3]

    • Prohibited: Do NOT use bleach (Sodium Hypochlorite) on the raw spill.[3] This will generate heat and fumes.[3]

Regulatory Compliance (EPA/RCRA)[3]

  • RCRA Status: This specific compound is not P-listed or U-listed under 40 CFR 261.[3][9]33. However, the generator is responsible for determining if the waste exhibits toxicity characteristics.[3]

  • Waste Code: If not characteristic, classify as Non-Regulated Chemical Waste (unless state regulations differ, e.g., California Title 22).[3]

  • Documentation: Maintain a waste manifest tracking the material to an approved TSDF (Treatment, Storage, and Disposal Facility) capable of sulfur incineration.[3]

References

  • ChemicalBook. (2023).[3] 2,4-Diamino-6-mercapto-pyrimidine sulfate Properties and CAS 307496-37-3.[1][2][3] Retrieved from [3]

  • Santa Cruz Biotechnology. (2024).[3] 2,4-Diamino-6-mercaptopyrimidine sulfate salt Product Data. Retrieved from [3]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Pyrimidine Derivatives and Handling. (General handling of aminopyrimidines). Retrieved from

  • US EPA. (2024). RCRA Hazardous Waste Codes and Lists. (Verification of non-listed status). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-mercapto-pyrimidine sulfate
Reactant of Route 2
2,4-Diamino-6-mercapto-pyrimidine sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.